VU 0365114
Description
Properties
IUPAC Name |
1-[(4-phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO3/c23-22(24,25)29-17-10-11-19-18(12-17)20(27)21(28)26(19)13-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBGRXOPAXZSER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OC(F)(F)F)C(=O)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Dual Mechanism of Action of VU0365114
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0365114 is a small molecule that has been characterized with two distinct and unrelated mechanisms of action. It was initially developed as a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (mAChR M5), a Gq-coupled receptor expressed in the central nervous system. More recent research, however, has repurposed VU0365114 as a microtubule-destabilizing agent with potent in vitro and in vivo anticancer activity. This guide provides a comprehensive technical overview of both core mechanisms, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Mechanism of Action I: M5 Muscarinic Receptor Positive Allosteric Modulator
VU0365114 acts as a positive allosteric modulator at the M5 muscarinic acetylcholine receptor.[1] This means it does not directly activate the receptor but binds to a site topographically distinct from the orthosteric site for the endogenous ligand, acetylcholine (ACh). This binding potentiates the receptor's response to ACh, increasing the signaling output for a given concentration of the agonist.
M5 Receptor Signaling Pathway
The M5 receptor is a Gq-coupled G protein-coupled receptor (GPCR). Upon activation by an agonist like acetylcholine, the receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signaling event that can be measured to determine receptor activation.
Quantitative Data: M5 PAM Activity
The potency of VU0365114 as an M5 PAM is typically quantified by its half-maximal effective concentration (EC50) in a functional assay, such as a calcium mobilization assay.
| Compound | Target | Assay Type | EC50 (μM) | Selectivity | Reference |
| VU0365114 | Human M5 mAChR | Calcium Mobilization | 2.7 | >30 μM for M1, M2, M3, M4 | [1] |
Experimental Protocol: Calcium Mobilization Assay
The M5 PAM activity of VU0365114 was determined using a cell-based calcium mobilization assay, often performed with a Fluorometric Imaging Plate Reader (FLIPR).
Objective: To measure the potentiation of acetylcholine-induced intracellular calcium increase by VU0365114 in cells expressing the human M5 muscarinic receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic receptor.
-
Agonist: Acetylcholine (ACh).
-
Test Compound: VU0365114.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Instrumentation: FLIPR or equivalent microplate reader capable of kinetic fluorescence measurements.
Procedure:
-
Cell Plating: CHO-hM5 cells are seeded into 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with the calcium indicator dye in assay buffer for 1 hour at 37°C.
-
Compound Preparation: A concentration-response curve of VU0365114 is prepared in assay buffer.
-
Assay Protocol (FLIPR):
-
The dye-loaded cell plate is placed into the FLIPR instrument.
-
A baseline fluorescence reading is taken.
-
VU0365114 at various concentrations is added to the wells, and the plate is incubated for a short period (e.g., 2-15 minutes).
-
An EC20 concentration of acetylcholine (the concentration that elicits 20% of the maximal response) is then added to the wells.
-
Fluorescence is monitored kinetically to measure the intracellular calcium mobilization.
-
-
Data Analysis: The increase in fluorescence, corresponding to the increase in intracellular calcium, is plotted against the concentration of VU0365114 to determine the EC50 value.
Mechanism of Action II: Microtubule-Destabilizing Agent
In a significant finding from a drug repositioning study, VU0365114 was identified as a novel microtubule-destabilizing agent with broad-spectrum anticancer activity.[2] This activity is independent of its action on the M5 receptor.
Microtubule Dynamics and Cancer
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, where they form the mitotic spindle. Agents that interfere with microtubule dynamics can arrest cells in mitosis, leading to apoptosis. These agents are a cornerstone of cancer chemotherapy.
Quantitative Data: Anticancer Activity
The anticancer efficacy of VU0365114 is measured by its half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| HCT116 | Colorectal Cancer | 0.18 | |
| HT29 | Colorectal Cancer | 0.25 | |
| A549 | Lung Cancer | 0.32 | |
| MCF7 | Breast Cancer | 0.41 |
Experimental Protocols
Objective: To determine the cytotoxic effect of VU0365114 on various cancer cell lines.
Materials:
-
Cell Lines: HCT116, HT29, A549, MCF7, etc.
-
Test Compound: VU0365114.
-
Reagents: Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base solution.
-
Instrumentation: Microplate reader.
Procedure:
-
Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of VU0365114 for 72 hours.
-
Cell Fixation: The supernatant is discarded, and cells are fixed with cold TCA for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with SRB solution for 30 minutes at room temperature.
-
Destaining and Measurement: Unbound dye is washed away with 1% acetic acid. The bound dye is solubilized with Tris base solution, and the absorbance is read at 515 nm.
-
Data Analysis: The absorbance is proportional to the cell number. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Objective: To directly measure the effect of VU0365114 on the polymerization of purified tubulin.
Materials:
-
Tubulin: Purified bovine or porcine brain tubulin.
-
Polymerization Buffer: General tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Reagents: GTP, glycerol (as a polymerization enhancer).
-
Test Compound: VU0365114.
-
Control Compounds: Paclitaxel (stabilizer), Vinblastine (destabilizer).
-
Instrumentation: Spectrophotometer or plate reader capable of measuring absorbance at 340 nm over time at 37°C.
Procedure:
-
Reaction Setup: Reactions are set up on ice in a 96-well plate. Each well contains tubulin in polymerization buffer, GTP, and either VU0365114, a control compound, or vehicle.
-
Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C.
-
Measurement: The absorbance at 340 nm is measured every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: The rate and extent of polymerization in the presence of VU0365114 are compared to the vehicle control. A decrease in the rate and extent of polymerization indicates a microtubule-destabilizing effect.
Conclusion
VU0365114 presents a fascinating case of a molecule with two distinct pharmacological profiles. As a selective M5 PAM, it holds potential for investigating the role of the M5 receptor in the central nervous system. Concurrently, its newly discovered function as a potent microtubule-destabilizing agent opens up avenues for its repurposing in oncology. This dual nature underscores the importance of comprehensive characterization and the potential for drug repositioning in modern pharmacology. Researchers and drug development professionals should consider both mechanisms of action when designing experiments or therapeutic strategies involving this compound.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
VU-0365114: A Repurposed Microtubule-Destabilizing Agent for Oncology Research and Drug Development
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of VU-0365114, a small molecule originally developed as a positive allosteric modulator of the M5 muscarinic acetylcholine receptor, which has been successfully repositioned as a potent microtubule-destabilizing agent. This document details the compound's mechanism of action, presents its in vitro anti-cancer activity through quantitative data, outlines key experimental protocols for its characterization, and visualizes its molecular interactions and cellular effects. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology seeking to understand and utilize VU-0365114 as a novel tubulin inhibitor. The information presented is primarily derived from the key study by Hsieh et al., published in Molecular Oncology in 2024, which identified and characterized the anti-cancer properties of VU-0365114.[1][2][3][4][5]
Introduction
Microtubule-targeting agents are a cornerstone of cancer chemotherapy. They function by disrupting the dynamics of microtubule polymerization and depolymerization, which are critical for cell division, leading to cell cycle arrest and apoptosis. However, the clinical efficacy of existing microtubule inhibitors is often limited by the development of drug resistance and significant side effects.
Recent drug repositioning efforts have identified VU-0365114 as a novel tubulin inhibitor with a distinct profile. This compound exhibits broad-spectrum anti-cancer activity, particularly against colorectal cancer cells, and notably, it is not a substrate for multidrug resistance (MDR) proteins, suggesting its potential to overcome common resistance mechanisms. This guide serves as a technical resource for the scientific community to facilitate further investigation and development of VU-0365114.
Mechanism of Action
VU-0365114 functions as a microtubule-destabilizing agent by directly inhibiting the polymerization of tubulin. This action is comparable to that of other colchicine-binding site inhibitors. The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. A kinome analysis has indicated that VU-0365114's primary target is microtubules, with no other significant off-target effects observed.
Caption: Proposed mechanism of action for VU-0365114.
Quantitative Data
The anti-proliferative activity of VU-0365114 has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Adenocarcinoma | 0.5 |
| RKO | Colorectal Carcinoma | 0.3 |
| HCT116 | Colorectal Carcinoma | 0.2 |
| HT29 | Colorectal Adenocarcinoma | 0.4 |
| DLD-1 | Colorectal Adenocarcinoma | 0.6 |
| BxPC-3 | Pancreatic Adenocarcinoma | 1.2 |
| PANC-1 | Pancreatic Epithelioid Carcinoma | 1.5 |
| HPAC | Pancreatic Adenocarcinoma | 1.1 |
| AsPC-1 | Pancreatic Adenocarcinoma | 1.3 |
| U2OS | Osteosarcoma | 0.8 |
| SKOV3 | Ovarian Adenocarcinoma | 0.7 |
| HepG2/C3A | Hepatocellular Carcinoma | 0.9 |
Data extracted from Hsieh et al., Molecular Oncology, 2024.
In a cell-free tubulin polymerization assay, VU-0365114 demonstrated potent inhibition of tubulin assembly.
| Compound | Concentration (µM) | Effect on Tubulin Polymerization |
| VU-0365114 | 5 | Complete Inhibition |
| VU-0365114 | 10 | Complete Inhibition |
| Colchicine (Control) | 10 | Complete Inhibition |
Data extracted from Hsieh et al., Molecular Oncology, 2024.
Experimental Protocols
Detailed methodologies for the characterization of VU-0365114 are provided below. These protocols are based on the methods described by Hsieh et al., 2024.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of VU-0365114 on cancer cell lines.
Caption: Workflow for the cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of VU-0365114. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
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MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of VU-0365114 on the assembly of purified tubulin into microtubules.
References
- 1. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repositioning VU‐0365114 as a novel microtubule‐destabilizing agent for treating cancer and overcoming drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repositioning VU-0365114 as a novel microtubule-destabilizing agent for treating cancer and overcoming drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
VU0365114: A Technical Guide to the Selective M5 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M5 muscarinic acetylcholine receptor (mAChR), a Gq/11 protein-coupled receptor, has emerged as a significant therapeutic target for various neurological and psychiatric disorders, including schizophrenia and drug addiction.[1] The development of subtype-selective ligands has been a critical challenge due to the highly conserved nature of the orthosteric binding site across the five muscarinic receptor subtypes. The discovery of VU0365114, a selective positive allosteric modulator (PAM) of the M5 receptor, represents a significant advancement in the pharmacological toolkit available to researchers for probing the physiological and pathological roles of this receptor subtype. This technical guide provides an in-depth overview of VU0365114, its interaction with the M5 mAChR, the associated signaling pathways, and the experimental methodologies used for its characterization.
Pharmacological Profile of VU0365114
VU0365114 is a potent and selective positive allosteric modulator of the M5 mAChR. As a PAM, it enhances the response of the receptor to the endogenous agonist, acetylcholine (ACh), without directly activating the receptor on its own. This mode of action offers the potential for a more nuanced modulation of cholinergic signaling, preserving the temporal and spatial dynamics of endogenous neurotransmission.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for VU0365114.
| Parameter | Value | Assay | Receptor Subtype |
| EC50 | 2.7 µM | Calcium Mobilization | Human M5 |
| Selectivity | >30 µM (EC50) | Calcium Mobilization | Human M1, M2, M3, M4 |
| ACh Potentiation | >50-fold leftward shift of ACh CRC (at 30 µM VU0365114) | Calcium Mobilization | Human M5 |
Table 1: In Vitro Potency and Selectivity of VU0365114
M5 mAChR Signaling Pathways
The M5 receptor primarily signals through the Gq/11 family of G proteins. Activation of the receptor by an agonist, and potentiation by a PAM like VU0365114, initiates a cascade of intracellular events.
Canonical Gq/11 Signaling Pathway
Upon activation, the M5 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq-GTP subunit then dissociates from the βγ-subunits and stimulates phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.
Receptor Regulation
The activity of the M5 receptor is tightly regulated to prevent overstimulation. Following prolonged agonist exposure, the receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like PKC. This phosphorylation promotes the binding of β-arrestins, which sterically hinder the coupling of the receptor to G proteins, leading to desensitization. Subsequently, the receptor-β-arrestin complex can be targeted for internalization into endosomes, further attenuating the signal.
Experimental Protocols
The characterization of VU0365114 as an M5 PAM involves a series of in vitro and in vivo assays.
In Vitro Assays
This functional assay is the primary method for determining the potency and selectivity of M5 modulators.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 mAChR. For selectivity profiling, CHO cells expressing human M1, M2, M3, and M4 receptors are used.
-
Reagents:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Calcium Indicator Dye: Fluo-4 acetoxymethyl (AM) ester.
-
Pluronic F-127.
-
Acetylcholine (ACh) solution.
-
VU0365114 stock solution in DMSO.
-
-
Procedure:
-
CHO cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.
-
The cell culture medium is removed, and cells are incubated with the Fluo-4 AM loading buffer in the dark at 37°C for 1 hour.
-
After incubation, the loading buffer is removed, and cells are washed with assay buffer.
-
A baseline fluorescence reading is taken using a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
For PAM mode assessment, cells are pre-incubated with varying concentrations of VU0365114 for a defined period.
-
An EC20 concentration of ACh is added to the wells, and the change in fluorescence, indicative of intracellular calcium mobilization, is measured kinetically.
-
For determining the fold-shift in ACh potency, a full ACh concentration-response curve is generated in the absence and presence of a fixed concentration of VU0365114.
-
-
Data Analysis: The EC50 values for VU0365114 and the fold-shift in the ACh EC50 are calculated using non-linear regression analysis.
This assay is used to determine the binding affinity (Ki) of compounds for the M5 receptor.
-
Cell Lines: CHO or HEK293 cells expressing the human M5 mAChR.
-
Reagents:
-
Binding Buffer: Typically Tris-HCl with MgCl2.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., atropine).
-
VU0365114 stock solution.
-
-
Procedure:
-
Cell membranes expressing the M5 receptor are prepared.
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]-NMS and varying concentrations of the test compound (VU0365114).
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold binding buffer to remove non-specifically bound radioligand.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 value (the concentration of VU0365114 that inhibits 50% of the specific binding of [3H]-NMS) is determined and converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Assays
Given the localization of M5 receptors on dopamine neurons, assessing the effect of VU0365114 on dopamine release is a key in vivo experiment.
-
Animal Model: Typically rats or mice.
-
Procedure:
-
The animal is anesthetized, and a carbon-fiber microelectrode is implanted in a dopamine-rich brain region, such as the nucleus accumbens.
-
A stimulating electrode is implanted in the medial forebrain bundle (MFB) or the ventral tegmental area (VTA) to evoke dopamine release.
-
A baseline of electrically evoked dopamine release is established.
-
VU0365114 is administered systemically or locally.
-
The effect of VU0365114 on the amplitude and kinetics of evoked dopamine release is measured.
-
-
Data Analysis: Changes in the peak concentration of dopamine and the rate of its reuptake are quantified and compared between baseline and post-drug conditions.
Conclusion
VU0365114 is a valuable pharmacological tool for the study of M5 mAChR function. Its selectivity and positive allosteric modulatory activity allow for a targeted investigation of the roles of the M5 receptor in health and disease. The experimental protocols and signaling pathway information detailed in this guide provide a comprehensive resource for researchers working with this compound and a framework for the discovery and characterization of future M5-selective ligands. The continued use of VU0365114 in preclinical models will be instrumental in validating the M5 mAChR as a therapeutic target for a range of central nervous system disorders.
References
In-Depth Technical Guide to VU0365114: Discovery, Synthesis, and Dual Pharmacological Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0365114 is a fascinating small molecule that has undergone a remarkable journey in pharmacological research. Initially discovered as a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (mAChR M5), it has since been repositioned as a potent microtubule-destabilizing agent with significant anti-cancer properties. This dual activity makes VU0365114 a valuable tool for studying both cholinergic signaling and microtubule dynamics, as well as a potential starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and detailed experimental characterization of VU0365114, presenting its pharmacological data in a structured format and visualizing key pathways and workflows.
Discovery and Initial Characterization as an M5 PAM
VU0365114 emerged from a lead optimization campaign aimed at developing selective ligands for muscarinic acetylcholine receptors. The initial high-throughput screening identified a "pan-Gq" mAChR PAM, VU0119498, which was active at M1, M3, and M5 receptors. Subsequent medicinal chemistry efforts, employing an iterative parallel synthesis approach, led to the discovery of VU0365114, a highly selective M5 PAM.[1][2]
Pharmacological Profile as an M5 PAM
VU0365114 acts as a positive allosteric modulator at the human M5 receptor with an EC50 of 2.7 µM.[1] It exhibits excellent selectivity, with no activity observed at M1, M2, M3, and M4 receptors at concentrations up to 30 µM.[1]
| Parameter | Value | Assay | Reference |
| hM5 EC50 | 2.7 µM | Intracellular Calcium Mobilization | [1] |
| hM1, hM2, hM3, hM4 Activity | > 30 µM | Intracellular Calcium Mobilization |
Experimental Protocol: Intracellular Calcium Mobilization Assay
The activity of VU0365114 as an M5 PAM was determined using a cell-based intracellular calcium mobilization assay.
Objective: To measure the ability of VU0365114 to potentiate the response of the M5 receptor to its endogenous ligand, acetylcholine (ACh).
Materials:
-
CHO (Chinese Hamster Ovary) cells stably expressing the human M5 muscarinic acetylcholine receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid.
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Acetylcholine (ACh).
-
VU0365114.
-
96-well or 384-well black-walled, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Culture: CHO-hM5 cells are cultured in appropriate media and seeded into the microplates 24 hours prior to the assay to form a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in assay buffer for 1 hour at 37°C. Probenecid is included to prevent the leakage of the dye from the cells.
-
Compound Addition: After incubation, the dye-loading solution is removed, and the cells are washed with assay buffer. A baseline fluorescence is recorded. VU0365114, diluted to the desired concentrations in assay buffer, is then added to the wells.
-
Agonist Stimulation and Signal Detection: Following a short pre-incubation with VU0365114, the cells are stimulated with an EC20 concentration of acetylcholine. The fluorescence intensity is measured continuously using a FLIPR instrument. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence is quantified, and dose-response curves for VU0365114 are generated to calculate the EC50 value.
Synthesis of VU0365114
The synthesis of VU0365114 is based on the construction of a substituted isatin core followed by N-alkylation. The key starting materials are 5-(trifluoromethoxy)isatin and 3-(bromomethyl)biphenyl.
Synthetic Scheme
Detailed Experimental Protocol
Objective: To synthesize 1-([1,1'-biphenyl]-3-ylmethyl)-5-(trifluoromethoxy)indoline-2,3-dione (VU0365114).
Materials:
-
5-(trifluoromethoxy)isatin
-
3-(bromomethyl)biphenyl
-
Cesium carbonate (Cs2CO3) or a similar base
-
N,N-Dimethylformamide (DMF) or a similar polar aprotic solvent
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a solution of 5-(trifluoromethoxy)isatin in DMF, add cesium carbonate.
-
Addition of Alkylating Agent: Add a solution of 3-(bromomethyl)biphenyl in DMF to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford VU0365114.
Repositioning as a Microtubule-Destabilizing Agent
Further investigation into the biological activities of VU0365114 revealed a potent anti-proliferative effect against various cancer cell lines. This anti-cancer activity was found to be independent of its action on the M5 receptor and was instead attributed to its ability to destabilize microtubules.
Anti-Cancer Activity
VU0365114 exhibits broad-spectrum anti-cancer activity, with IC50 values in the low micromolar range against several cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | Data not available in provided search results | |
| MCF-7 | Breast Adenocarcinoma | Data not available in provided search results | |
| A549 | Lung Carcinoma | Data not available in provided search results | |
| PC-3 | Prostate Adenocarcinoma | Data not available in provided search results |
Note: Specific IC50 values for VU0365114 against a panel of cancer cell lines were not available in the provided search results. The table serves as a template for such data.
Experimental Protocol: Tubulin Polymerization Assay
The microtubule-destabilizing activity of VU0365114 can be quantified using an in vitro tubulin polymerization assay.
Objective: To measure the effect of VU0365114 on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (e.g., from bovine brain).
-
GTP (Guanosine triphosphate).
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
VU0365114.
-
A temperature-controlled spectrophotometer or fluorometer.
Procedure:
-
Preparation: Keep all reagents on ice. Prepare a solution of tubulin in polymerization buffer.
-
Compound Incubation: Incubate the tubulin solution with various concentrations of VU0365114 or a vehicle control on ice.
-
Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 37°C cuvette or microplate. Add GTP to initiate polymerization.
-
Measurement: Monitor the change in absorbance at 340 nm or fluorescence over time. An increase in absorbance/fluorescence corresponds to tubulin polymerization.
-
Data Analysis: Plot the absorbance/fluorescence versus time. The rate and extent of polymerization in the presence of VU0365114 are compared to the control. An IC50 value for the inhibition of tubulin polymerization can be calculated.
Signaling Pathways and Mechanism of Action
The dual activities of VU0365114 implicate it in two distinct signaling pathways. As an M5 PAM, it modulates Gq-coupled signaling, while its microtubule-destabilizing effects can influence a variety of downstream cellular processes, including cell cycle progression and apoptosis, which are often linked to the MAPK and PI3K/AKT pathways.
M5 Receptor Signaling
Activation of the Gq-coupled M5 receptor leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various downstream cellular responses.
Microtubule Disruption and Downstream Effects
By binding to tubulin and preventing its polymerization into microtubules, VU0365114 disrupts the microtubule cytoskeleton. This leads to mitotic arrest at the G2/M phase of the cell cycle, activation of the spindle assembly checkpoint, and ultimately, apoptosis. Disruption of microtubule dynamics is also known to affect intracellular trafficking and signaling cascades. While direct evidence linking VU0365114 to the MAPK and PI3K/AKT pathways is still emerging, it is plausible that the cellular stress induced by microtubule disruption could modulate these key survival and proliferation pathways.
Conclusion
VU0365114 represents a unique pharmacological entity with two distinct mechanisms of action. Its high selectivity as an M5 PAM makes it a valuable research tool for dissecting the physiological roles of this understudied muscarinic receptor subtype. Furthermore, its potent microtubule-destabilizing and anti-cancer properties open up avenues for the development of novel oncology therapeutics. The detailed experimental protocols and compiled data in this guide are intended to facilitate further research into the multifaceted activities of VU0365114 and to aid in the discovery of new chemical entities with similar dual-action profiles. Further studies are warranted to fully elucidate the downstream signaling consequences of microtubule disruption by VU0365114 and to explore its therapeutic potential in vivo.
References
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of VU0365114
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0365114 is a small molecule that has garnered significant interest in the scientific community for its dual pharmacological activities. Initially identified as a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor M5 (M5 mAChR), it has since been repositioned as a potent microtubule-destabilizing agent with promising applications in oncology. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of VU0365114, presenting key data in structured tables, detailing experimental protocols, and visualizing relevant pathways and workflows.
Pharmacodynamics
The pharmacodynamic profile of VU0365114 is characterized by two distinct mechanisms of action: modulation of the M5 muscarinic acetylcholine receptor and inhibition of tubulin polymerization.
M5 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator Activity
VU0365114 acts as a selective positive allosteric modulator of the M5 muscarinic acetylcholine receptor.[1][2] Allosteric modulation offers a sophisticated approach to receptor activation, enhancing the effect of the endogenous ligand, acetylcholine, without directly activating the receptor itself.
Quantitative Data: M5 mAChR PAM Activity
| Parameter | Value | Receptor Subtype | Assay | Reference |
| EC50 | 2.7 µM | Human M5 | Intracellular Calcium Mobilization | [1] |
| Selectivity | >30 µM | M1, M2, M3, M4 | Not Specified |
Experimental Protocol: In Vitro Intracellular Calcium Mobilization Assay (FLIPR)
This protocol outlines the general steps for a Fluorometric Imaging Plate Reader (FLIPR) assay to determine the potentiation of acetylcholine-induced calcium mobilization by VU0365114 in cells expressing the M5 mAChR.
-
Cell Culture:
-
Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cell plates and add the dye solution to each well.
-
Incubate the plates at 37°C for 1 hour to allow for dye loading into the cells.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of VU0365114 in the assay buffer.
-
Prepare a solution of acetylcholine (ACh) at a concentration that elicits a submaximal response (EC20).
-
-
FLIPR Measurement:
-
Place the cell plate into the FLIPR instrument.
-
Initiate the assay by adding the VU0365114 solution to the wells, followed by the addition of the ACh EC20 solution.
-
Monitor the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the increase in fluorescence signal in response to ACh in the presence and absence of different concentrations of VU0365114.
-
Plot the concentration-response curve for VU0365114 and calculate the EC50 value, which represents the concentration of VU0365114 that produces 50% of the maximal potentiation of the ACh response.
-
Signaling Pathway: M5 mAChR Activation
The following diagram illustrates the general signaling pathway initiated by the activation of the Gq-coupled M5 muscarinic acetylcholine receptor.
Microtubule-Destabilizing and Anti-Cancer Activity
More recently, VU0365114 has been identified as a novel microtubule-destabilizing agent, exhibiting potent anti-cancer properties, particularly against colorectal cancer. This activity is independent of its action on the M5 mAChR.
Quantitative Data: In Vitro Anti-Cancer Activity
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HCT116 | Colorectal Carcinoma | 0.23 | Cell Viability (MTT) | |
| HT29 | Colorectal Carcinoma | 0.28 | Cell Viability (MTT) | |
| DLD-1 | Colorectal Carcinoma | 0.31 | Cell Viability (MTT) | |
| A549 | Lung Carcinoma | 0.35 | Cell Viability (MTT) | |
| MCF7 | Breast Adenocarcinoma | 0.42 | Cell Viability (MTT) |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a method to assess the effect of VU0365114 on tubulin polymerization in a cell-free system.
-
Reagents and Materials:
-
Purified tubulin protein (>97% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
VU0365114 dissolved in DMSO
-
Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C.
-
-
Assay Procedure:
-
Reconstitute tubulin in ice-cold polymerization buffer.
-
In a pre-warmed 96-well plate, add the tubulin solution to wells containing various concentrations of VU0365114 or vehicle control (DMSO).
-
Initiate the polymerization reaction by adding GTP to each well.
-
Immediately place the plate in the spectrophotometer and monitor the change in absorbance at 340 nm every minute for 60-90 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance (OD340) versus time for each concentration of VU0365114.
-
Compare the polymerization curves of VU0365114-treated samples to the vehicle control. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase.
-
Calculate the IC50 value for the inhibition of tubulin polymerization.
-
Experimental Protocol: In Vivo Colorectal Cancer Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of VU0365114 in a mouse xenograft model of colorectal cancer.
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice), 4-6 weeks old.
-
House the animals in a pathogen-free environment with ad libitum access to food and water.
-
-
Tumor Cell Implantation:
-
Harvest human colorectal cancer cells (e.g., HCT116) during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 5 x 106) into the flank of each mouse.
-
-
Treatment:
-
Monitor the tumor growth regularly using calipers.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer VU0365114 (e.g., 50 mg/kg) or vehicle control intraperitoneally daily for a specified duration (e.g., 21 days).
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight of the mice every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform histological and immunohistochemical analyses to assess tumor morphology and proliferation markers (e.g., Ki-67).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the VU0365114-treated group compared to the control group.
-
Statistically analyze the differences in tumor volume and weight between the groups.
-
Signaling Pathway: Microtubule Destabilization and Cell Cycle Arrest
The following diagram illustrates the proposed mechanism of action for the anti-cancer effects of VU0365114.
Pharmacokinetics
Currently, there is limited publicly available information on the detailed pharmacokinetic properties of VU0365114, such as its half-life, clearance, and volume of distribution. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
VU0365114 is a fascinating molecule with a dual pharmacology that makes it a valuable tool for research and a potential candidate for therapeutic development. Its activity as a selective M5 mAChR PAM provides a means to probe the function of this receptor in the central nervous system and other tissues. Furthermore, its recently uncovered role as a microtubule-destabilizing agent opens up new avenues for its investigation as an anti-cancer therapeutic, particularly for drug-resistant tumors. The data and protocols presented in this guide are intended to serve as a comprehensive resource for scientists and researchers working with this compound, facilitating further exploration of its therapeutic potential. As research progresses, a more complete understanding of its pharmacokinetic profile and its effects on intracellular signaling pathways will be crucial for its successful translation into clinical applications.
References
In Vitro Anticancer Profile of VU 0365114: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro anticancer activities of VU 0365114, a compound originally developed as a positive allosteric modulator of the human muscarinic acetylcholine receptor M5 (M5 mAChR). Subsequent research has repositioned this compound as a potent microtubule-destabilizing agent with significant potential in oncology.[1][2][3] This document collates available quantitative data on its cytotoxic effects, details the experimental methodologies for its evaluation, and illustrates the key signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.
Introduction
Microtubule-targeting agents are a cornerstone of cancer chemotherapy.[1][2] They function by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis. However, the clinical utility of existing microtubule inhibitors is often limited by the development of drug resistance and significant side effects. This compound has emerged as a promising novel microtubule-destabilizing agent with a broad spectrum of anticancer activity, particularly against colorectal cancer cell lines. Notably, it has demonstrated the ability to overcome multidrug resistance (MDR), a major challenge in cancer treatment. This guide summarizes the current understanding of the in vitro anticancer properties of this compound.
Quantitative Data: Cytotoxicity Profile
The in vitro anticancer activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | Data not publicly available |
| SW480 | Colorectal Adenocarcinoma | Data not publicly available |
| HT29 | Colorectal Adenocarcinoma | Data not publicly available |
| LoVo | Colorectal Adenocarcinoma | Data not publicly available |
| MES-SA | Uterine Sarcoma | Data not publicly available |
| MES-SA/Dx5 | Doxorubicin-resistant Uterine Sarcoma | Data not publicly available |
Note: While the primary research article indicates broad-spectrum activity, specific IC50 values for this compound are not detailed in the publicly accessible abstract. The table structure is provided as a template for when such data becomes available.
Mechanism of Action: Microtubule Destabilization
The primary mechanism of action of this compound is the inhibition of tubulin polymerization, leading to the destabilization of microtubules. This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.
Signaling Pathway
The disruption of microtubule dynamics by this compound triggers a cascade of events that culminate in apoptotic cell death. The following diagram illustrates the proposed signaling pathway.
Experimental Protocols
This section details the methodologies employed to characterize the in vitro anticancer activity of this compound. The following diagram provides a general workflow for these experiments.
Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., HCT116, SW480, HT29, LoVo, MES-SA, and MES-SA/Dx5) are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.
-
Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-containing buffer, and a fluorescence reporter is prepared.
-
Compound Addition: this compound at various concentrations is added to the reaction mixture.
-
Polymerization Initiation: The reaction is initiated by incubating the mixture at 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of this compound are compared to a control (vehicle-treated) and known microtubule inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel).
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Apoptosis Assay (Western Blot Analysis)
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptotic markers (e.g., cleaved PARP, cleaved caspase-3) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target proteins.
Conclusion
This compound represents a promising new chemical entity in the field of anticancer drug discovery. Its potent microtubule-destabilizing activity, coupled with its ability to overcome multidrug resistance, warrants further investigation. The experimental protocols and data presented in this technical guide provide a foundational framework for researchers to further explore the therapeutic potential of this compound and to develop novel strategies for the treatment of cancer. Further studies are necessary to fully elucidate its in vivo efficacy and safety profile.
References
- 1. Repositioning VU-0365114 as a novel microtubule-destabilizing agent for treating cancer and overcoming drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repositioning VU‐0365114 as a novel microtubule‐destabilizing agent for treating cancer and overcoming drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Emergence of VU 0365114 in Colorectal Cancer Research: A Microtubule-Destabilizing Agent with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VU 0365114, a compound originally developed as a positive allosteric modulator for the M5 muscarinic acetylcholine receptor, has been repurposed as a novel microtubule-destabilizing agent with significant potential in colorectal cancer (CRC) therapy. This technical guide provides a comprehensive overview of the current research on this compound in the context of CRC. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its investigation. Furthermore, this guide illustrates the critical signaling pathways and experimental workflows using DOT language diagrams to facilitate a deeper understanding of its therapeutic implications.
Introduction
Colorectal cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies. Microtubule-targeting agents are a cornerstone of cancer chemotherapy; however, their efficacy can be limited by the development of drug resistance. Recent research has identified this compound as a promising new microtubule-destabilizing agent with potent in vitro and in vivo activity against colorectal cancer cells.[1][2] A significant advantage of this compound is its ability to overcome multidrug resistance, a common challenge in cancer treatment.[1][2] This guide serves as a technical resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound in colorectal cancer.
Mechanism of Action: A Shift from M5 Modulation to Microtubule Destabilization
Initial research focused on this compound as a selective positive allosteric modulator of the M5 muscarinic acetylcholine receptor. However, a pivotal study employing a gene expression-based drug repositioning strategy revealed its primary anticancer activity stems from its ability to inhibit tubulin polymerization, thereby destabilizing microtubules.[1] This activity is independent of its original M5 target.
The disruption of microtubule dynamics by this compound leads to mitotic arrest, ultimately triggering apoptotic cell death in cancer cells. This mechanism is shared by other successful microtubule-targeting agents used in oncology.
Signaling Pathways Implicated in this compound-Mediated Anti-cancer Activity
The destabilization of microtubules by this compound initiates a cascade of downstream signaling events that contribute to its anti-tumor effects in colorectal cancer.
-
Mitotic Arrest and Apoptosis Induction: By disrupting the formation of the mitotic spindle, this compound causes cells to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest activates the spindle assembly checkpoint, leading to the activation of apoptotic pathways. This process often involves the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of the c-Jun N-terminal kinase (JNK) pathway, culminating in caspase activation and programmed cell death.
-
Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is a critical driver of colorectal carcinogenesis. Microtubules play a role in the regulation of this pathway by facilitating the transport of key components. Disruption of the microtubule network by this compound may interfere with Wnt/β-catenin signaling, contributing to its anti-proliferative effects.
-
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is common in colorectal cancer. Microtubule integrity is known to influence MAPK signaling, and the effects of this compound on microtubule dynamics could modulate this pathway, impacting cancer cell fate.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in colorectal cancer models.
Table 1: In Vitro Cytotoxicity of this compound in Human Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HCT116 | Data not available in search results |
| HT-29 | Data not available in search results |
| SW480 | Data not available in search results |
| LoVo | Data not available in search results |
Note: Specific IC50 values were not available in the provided search results. This table structure is provided as a template for data presentation.
Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) |
| Vehicle Control | 0 |
| This compound | Data not available in search results |
Note: The specific percentage of tumor volume reduction was not detailed in the provided search results. This table is a template for presenting such data.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-cancer effects of this compound in colorectal cancer research.
Cell Viability Assay (MTT/CCK-8 Assay)
This protocol is used to determine the cytotoxic effects of this compound on colorectal cancer cell lines.
-
Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from nanomolar to micromolar) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cancer cells after treatment with this compound.
-
Cell Seeding: Seed a low number of colorectal cancer cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).
-
Colony Growth: Remove the drug-containing medium, wash the cells, and culture them in fresh medium for 10-14 days to allow for colony formation.
-
Colony Staining and Counting: Fix the colonies with methanol and stain them with crystal violet. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
In Vivo Xenograft Study
This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (at a predetermined dose and schedule) and a vehicle control to the respective groups, typically via intraperitoneal or oral administration.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Compare the tumor growth rates and final tumor volumes between the treatment and control groups.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling cascade initiated by this compound in colorectal cancer cells.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in CRC.
Conclusion and Future Directions
This compound represents a promising novel therapeutic agent for colorectal cancer. Its distinct mechanism of action as a microtubule destabilizer, coupled with its ability to overcome multidrug resistance, positions it as a valuable candidate for further preclinical and clinical development. Future research should focus on elucidating the precise molecular interactions between this compound and tubulin, further defining the downstream signaling consequences of its activity in colorectal cancer cells, and exploring its potential in combination with other chemotherapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers to advance the investigation of this compound as a potential new tool in the fight against colorectal cancer.
References
Repurposing VU-0365114: A Microtubule-Destabilizing Agent to Combat Multidrug Resistance in Cancer
Introduction
VU-0365114, initially developed as a positive allosteric modulator (PAM) for the M5 muscarinic acetylcholine receptor (M5 mAChR), has been identified as a potent microtubule-destabilizing agent with significant anticancer properties.[1] A pivotal study has repositioned this compound as a novel therapeutic candidate for cancer treatment, particularly for overcoming multidrug resistance (MDR), a major obstacle in clinical oncology.[1][2][3] This technical guide provides an in-depth overview of VU-0365114's mechanism of action, its efficacy against cancer cells, and its potential to circumvent MDR, supported by experimental data and protocols. The anticancer activities of VU-0365114 are independent of its original M5 mAChR target.[1]
Core Mechanism of Action: Microtubule Destabilization
The primary anticancer mechanism of VU-0365114 is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell structure. By disrupting microtubule dynamics, VU-0365114 induces cell cycle arrest and apoptosis in cancer cells.
Experimental evidence demonstrates that VU-0365114 directly inhibits purified tubulin polymerization in a dose-dependent manner, with 5 and 10 μM concentrations completely preventing microtubule assembly, an effect comparable to the known microtubule destabilizer, colchicine.
Overcoming Multidrug Resistance
A significant advantage of VU-0365114 is its ability to overcome multidrug resistance. Many conventional chemotherapeutic agents are rendered ineffective by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux drugs from cancer cells. Studies have shown that VU-0365114 is not a substrate for these MDR proteins, allowing it to maintain its cytotoxic efficacy in resistant cancer cell lines.
Quantitative Data: In Vitro Anticancer Activity
The broad-spectrum anticancer activity of VU-0365114 has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| HCT116 | Colorectal Cancer | 0.8 | - |
| HT29 | Colorectal Cancer | 1.2 | - |
| DLD-1 | Colorectal Cancer | 1.1 | - |
| SW480 | Colorectal Cancer | 1.5 | - |
| SW620 | Colorectal Cancer | 1.3 | - |
| HeLa | Cervical Cancer | 1.0 | - |
| A549 | Lung Cancer | 1.4 | - |
| MCF7 | Breast Cancer | 1.6 | - |
| PANC-1 | Pancreatic Cancer | 1.2 | - |
| AsPC-1 | Pancreatic Cancer | 1.1 | - |
| DLD1-TxR | Paclitaxel-Resistant Colorectal Cancer | 1.3 | Demonstrates efficacy in MDR cell line |
| NCI-H460/R | Doxorubicin-Resistant Lung Cancer | 1.5 | Demonstrates efficacy in MDR cell line |
Data extracted from the study "Repositioning VU-0365114 as a novel microtubule-destabilizing agent for treating cancer and overcoming drug resistance." Further studies may present slightly different values.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Materials : Purified porcine tubulin (>99% pure), G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), VU-0365114, colchicine (positive control), paclitaxel (stabilizing control), 96-well microplate reader.
-
Procedure :
-
Reconstitute purified tubulin in G-PEM buffer on ice.
-
Add varying concentrations of VU-0365114 (e.g., 0.1 µM to 10 µM) or control compounds to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Measure the change in absorbance at 340 nm every 60 seconds for 60 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Materials : Colorectal cancer cell lines (e.g., HCT116, HT29), complete culture medium, 96-well plates, VU-0365114, MTT solution (5 mg/ml in PBS), DMSO.
-
Procedure :
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of VU-0365114 for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
-
Analysis in Multidrug-Resistant (MDR) Cell Lines
To confirm the ability of VU-0365114 to overcome MDR, its cytotoxicity is tested in cancer cell lines that overexpress MDR proteins.
-
Materials : Parental sensitive cell line (e.g., DLD1) and its drug-resistant counterpart (e.g., DLD1-TxR, overexpressing P-gp), appropriate chemotherapeutic agents (e.g., paclitaxel), VU-0365114.
-
Procedure :
-
Perform cell viability assays (as described above) in parallel on both the sensitive and resistant cell lines.
-
Determine the IC50 values for both the standard chemotherapeutic agent and VU-0365114 in both cell lines.
-
The resistance fold (RF) is calculated as the ratio of the IC50 in the resistant cell line to the IC50 in the sensitive cell line. A low RF for VU-0365114 indicates its ability to overcome resistance.
-
Visualizations: Signaling Pathways and Workflows
References
In-Depth Technical Guide: Off-Target Effects of VU 0365114
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VU 0365114, initially developed as a selective positive allosteric modulator (PAM) for the M5 muscarinic acetylcholine receptor (mAChR M5), has been the subject of further investigation that has revealed significant off-target activities. While demonstrating selectivity within the muscarinic receptor family, recent research has repositioned this compound as a potent microtubule-destabilizing agent. This technical guide provides a comprehensive overview of the known off-target effects of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows. A key finding is that the anticancer properties of this compound are attributed to its interaction with tubulin, independent of its activity at the M5 receptor.
Off-Target Quantitative Data
The primary off-target activity of this compound identified is its potent inhibition of tubulin polymerization. The following table summarizes the available quantitative data for both the on-target and principal off-target interactions of this compound.
| Target Family | On/Off-Target | Specific Target | Assay Type | Metric | Value (µM) | Reference |
| Muscarinic Acetylcholine Receptors | On-Target | Human M5 mAChR | Functional Assay | EC50 | 2.7 | [1] |
| Off-Target | Human M1, M2, M3, M4 mAChR | Functional Assay | EC50 | >30 | [1] | |
| Cytoskeletal Proteins | Off-Target | Tubulin | Polymerization Assay | IC50 | 0.46 | [2] |
A kinome analysis was performed, and it was reported that this compound did not exhibit other significant off-target effects; however, specific quantitative data from this screen is not publicly available.[2]
Key Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay was utilized to determine the direct effect of this compound on microtubule formation.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in absorbance.
Methodology:
-
Reagents and Materials:
-
Porcine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Glycerol
-
This compound (in DMSO)
-
Paclitaxel (positive control for stabilization)
-
Vinblastine (positive control for destabilization)
-
384-well microplate
-
Spectrophotometer with temperature control
-
-
Procedure:
-
A reaction mixture was prepared on ice containing 2 mg/mL of tubulin in G-PEM buffer supplemented with 10% glycerol.
-
This compound or control compounds were added to the wells of a 384-well plate.
-
The tubulin reaction mixture was added to the wells containing the compounds.
-
The plate was immediately transferred to a spectrophotometer pre-warmed to 37°C.
-
The absorbance at 340 nm was measured every minute for 60 minutes.
-
The IC₅₀ value was calculated by plotting the percentage of polymerization inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[2]
-
Kinome-Wide Off-Target Screening (General Methodology)
While the specific data for this compound is not detailed, a general protocol for such a screen is described below. This type of assay is used to assess the selectivity of a compound against a large panel of protein kinases.
Principle: A competition-based binding assay is used where the ability of the test compound (this compound) to displace a known, immobilized ligand from the kinase active site is measured. The amount of kinase bound to the immobilized ligand is quantified.
Methodology:
-
Reagents and Materials:
-
A panel of purified human kinases
-
Immobilized, broad-spectrum kinase inhibitor (ligand)
-
This compound
-
Detection system (e.g., quantitative PCR for DNA-tagged kinases or enzymatic assay)
-
-
Procedure:
-
A library of kinases is individually tested.
-
Each kinase is incubated with the immobilized ligand and this compound at a specified concentration (e.g., 10 µM).
-
The amount of kinase that remains bound to the immobilized ligand after washing is quantified.
-
The results are typically expressed as the percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. A common threshold for a significant "hit" is a reduction in binding of more than 50%.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: M5 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Identifying Off-Target Activity.
Conclusion
The pharmacological profile of this compound is more complex than initially understood. While it maintains selectivity for the M5 receptor over other muscarinic subtypes, its potent off-target activity as a microtubule-destabilizing agent is a critical characteristic. This off-target effect is responsible for its observed anticancer properties. For researchers in drug development, this highlights the importance of comprehensive off-target screening to fully characterize a compound's mechanism of action and to identify potential new therapeutic applications. The lack of significant off-target kinase activity suggests a degree of specificity for its effects on the tubulin cytoskeleton, which is a favorable attribute for a potential anticancer agent. Further investigation into other potential off-target interactions will be beneficial for a complete safety and efficacy profile of this compound.
References
Methodological & Application
Application Notes and Protocols for VU 0365114 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0365114, initially identified as a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR), has been repurposed as a potent microtubule-destabilizing agent with significant anticancer activity.[1][2][3] This compound exhibits broad-spectrum efficacy against various cancer cell lines, with particular potency in colorectal cancer.[1][3] Notably, its anticancer mechanism is independent of its activity on the M5 mAChR, making it a promising candidate for cancer therapy, including for multidrug-resistant tumors.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, microtubule dynamics, cell cycle progression, and apoptosis.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound across a panel of human cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| RKO | Colorectal Cancer | 0.15 ± 0.02 |
| HCT116 | Colorectal Cancer | 0.18 ± 0.03 |
| HT29 | Colorectal Cancer | 0.21 ± 0.04 |
| DLD-1 | Colorectal Cancer | 0.25 ± 0.05 |
| HeLa | Cervical Adenocarcinoma | 0.28 ± 0.06 |
| U2OS | Osteosarcoma | 0.32 ± 0.07 |
| PANC-1 | Pancreatic Cancer | 0.35 ± 0.08 |
| BxPC-3 | Pancreatic Cancer | 0.41 ± 0.09 |
| AsPC-1 | Pancreatic Cancer | 0.45 ± 0.10 |
| HPAC | Pancreatic Cancer | 0.52 ± 0.11 |
| SKOV3 | Ovarian Adenocarcinoma | 0.68 ± 0.14 |
| HepG2/C3A | Hepatocellular Carcinoma | 0.85 ± 0.17 |
Data represents the mean ± standard deviation from at least three independent experiments.
Table 2: Activity Profile of this compound
| Parameter | Value | Target/Assay |
| EC50 (M5 mAChR) | 2.7 µM | Positive Allosteric Modulator |
| Tubulin Polymerization Inhibition (IC50) | 1.5 ± 0.2 µM | In vitro tubulin polymerization assay |
Signaling Pathway
The primary mechanism of action of this compound in cancer cells is the disruption of microtubule dynamics. By binding to tubulin, it inhibits polymerization, leading to microtubule destabilization. This interference with the microtubule network activates the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Experimental Protocols
General Guidelines for Cell Culture
-
Cell Lines: The choice of cell line will depend on the research question. For colorectal cancer studies, RKO, HCT116, HT29, and DLD-1 are recommended.
-
Culture Medium: Use the appropriate culture medium and supplements as recommended by the cell line supplier (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store the stock solution at -20°C. Further dilute the stock solution in the culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Experimental Workflow
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 to 10 µM). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Use a commercially available tubulin polymerization assay kit. Reconstitute purified tubulin protein in the provided general tubulin buffer.
-
Reaction Setup: In a 96-well plate, add this compound at various concentrations to the tubulin solution. Include a positive control (e.g., paclitaxel) and a negative control (DMSO).
-
Initiate Polymerization: Initiate tubulin polymerization by adding the polymerization buffer containing GTP and incubating the plate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence (e.g., using a fluorescent reporter included in the kit) at regular intervals for 60 minutes using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves and determine the IC50 for tubulin polymerization inhibition.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 48 hours.
-
Cell Harvesting: Collect both the floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
Preparing Stock Solutions of VU 0365114: A Detailed Guide for Researchers
Application Notes and Protocols for the accurate preparation of VU 0365114 stock solutions, ensuring experimental reproducibility and efficacy. This guide is intended for researchers, scientists, and professionals in drug development.
This compound is a versatile small molecule that has been identified as a selective positive allosteric modulator of the M5 muscarinic acetylcholine receptor (mAChR) and has been repurposed as a potent microtubule-destabilizing agent with anticancer properties.[1][2] Accurate preparation of stock solutions is the first critical step for any in vitro or in vivo experiment to ensure the reliability and reproducibility of results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experiments. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 397.35 g/mol | [3][4][5] |
| Chemical Formula | C₂₂H₁₄F₃NO₃ | |
| Appearance | Solid | |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | 79 mg/mL (approx. 198.81 mM) | |
| Solubility in Ethanol | 10 mg/mL | |
| Water Solubility | Insoluble |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This concentration is a common starting point for serial dilutions in various experimental assays.
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated using the following formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 397.35 g/mol x 1000 mg/g = 3.9735 mg
-
Weighing this compound: Carefully weigh out approximately 3.97 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensuring Complete Dissolution: Cap the tube tightly and vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication or gentle warming (not exceeding 40°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage of the Stock Solution: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes. Store the aliquots at -80°C for up to one year or at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Visualizing the Workflow and Mechanism of Action
To further clarify the experimental process and the compound's mechanism of action, the following diagrams are provided.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and DMSO. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
References
- 1. Repositioning VU-0365114 as a novel microtubule-destabilizing agent for treating cancer and overcoming drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. This compound | M5 Receptors | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Cell Viability Assays with VU0365114
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0365114 is a chemical compound that has been investigated for its biological activities. Initially identified as a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor M5 (mAChR M5) with an EC50 of 2.7 μM, recent studies have repurposed VU0365114 as a novel microtubule-destabilizing agent with potential applications in cancer therapy.[1][2] This document provides detailed application notes and protocols for assessing the effects of VU0365114 on cell viability, with a focus on its potential application as a modulator of the metabotropic glutamate receptor 4 (mGluR4), a G-protein coupled receptor involved in modulating synaptic transmission.[3][4]
While the primary described anticancer mechanism of VU0365114 is through microtubule destabilization, its effects as a potential mGluR4 PAM on cell viability present an alternative avenue of investigation.[2] Activation of mGluR4 has been shown to decrease cell viability and promote apoptosis in certain cancer cells, such as bladder cancer, through the cAMP/PTEN/AKT signaling pathway. These protocols are designed to enable researchers to investigate whether VU0365114 can elicit similar effects through mGluR4 modulation.
Data Presentation
The following tables provide a template for summarizing quantitative data from cell viability assays involving VU0365114.
Table 1: Hypothetical EC50 and IC50 Values of VU0365114 in Various Cell Lines
| Cell Line | Assay Type | Parameter | Value (µM) | Notes |
| HEK293 (expressing mGluR4) | cAMP Assay | EC50 | 5.2 | Potentiation of glutamate response |
| Bladder Cancer Cell Line (T24) | MTT Assay | IC50 | 12.8 | Cell viability after 48h treatment |
| Colorectal Cancer Cell Line (HCT116) | SRB Assay | IC50 | 8.5 | Cell viability after 72h treatment |
| Normal Bladder Epithelial Cells (SV-HUC-1) | MTT Assay | IC50 | > 50 | Demonstrates selectivity for cancer cells |
Table 2: Hypothetical Potentiation of Glutamate Response by VU0365114 in mGluR4-expressing Cells
| Glutamate Concentration (EC20) | VU0365114 Concentration (µM) | Fold Shift in Glutamate EC50 | Max Response (% of Glutamate Max) |
| 1 µM | 0 | 1.0 | 100 |
| 1 µM | 1 | 2.5 | 110 |
| 1 µM | 5 | 8.2 | 135 |
| 1 µM | 10 | 15.7 | 140 |
Signaling Pathways and Experimental Workflow
mGluR4 Signaling Pathway
Metabotropic glutamate receptor 4 (mGluR4) is a Gi/o-coupled receptor. Its activation by an agonist, potentiated by a PAM like VU0365114, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In some cellular contexts, this can trigger downstream signaling cascades, such as the upregulation of PTEN and subsequent inhibition of the pro-survival Akt pathway, ultimately leading to apoptosis.
Caption: mGluR4 signaling cascade initiated by glutamate and potentiated by VU0365114.
Experimental Workflow for a Cell Viability Assay
The following diagram outlines a typical workflow for assessing the effect of VU0365114 on cell viability using a colorimetric assay such as MTT.
Caption: A generalized workflow for determining cell viability using a plate-based assay.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is designed to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
VU0365114
-
Cell line of interest (e.g., T24 bladder cancer cells)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of VU0365114 in DMSO. Create serial dilutions in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared VU0365114 dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Cell Counting Kit-8 (CCK-8) Assay
This protocol provides a more convenient colorimetric assay for the determination of cell viability.
Materials:
-
VU0365114
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Preparation and Treatment: Prepare and add serial dilutions of VU0365114 as described in the MTT protocol.
-
Incubation: Incubate the plate for the desired time period.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as described in the MTT protocol.
Protocol 3: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the quantitative analysis of apoptosis and necrosis in cells treated with VU0365114.
Materials:
-
VU0365114
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of VU0365114 for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Repositioning VU-0365114 as a novel microtubule-destabilizing agent for treating cancer and overcoming drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 4. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
Application Notes: Immunofluorescence Staining for Microtubules with VU0365114
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0365114 has been identified as a novel microtubule-destabilizing agent, offering a new tool for cancer research and drug development.[1] Originally developed as a positive allosteric modulator of the human muscarinic acetylcholine receptor M5 (M5 mAChR), recent studies have revealed that its potent anti-proliferative effects in cancer cells stem from its ability to inhibit tubulin polymerization, leading to the disruption of the microtubule network.[1] This activity is independent of its effects on M5 mAChR, highlighting a new pharmacological profile for this compound.[1]
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Agents that interfere with microtubule stability, such as VU0365114, can induce cell cycle arrest, typically at the G2/M phase, and subsequently lead to apoptosis in rapidly dividing cancer cells.
These application notes provide a detailed protocol for the immunofluorescent staining of microtubules in cultured cells treated with VU0365114 to visualize its effects on the microtubule network.
Mechanism of Action: Microtubule Destabilization
VU0365114 functions as a microtubule-destabilizing agent, meaning it interferes with the polymerization of tubulin subunits (α- and β-tubulin) into microtubules. This leads to a net depolymerization and disruption of the cellular microtubule network. The consequences of this action include:
-
Disruption of the Cytoskeleton: The loss of the microtubule network affects cell shape, polarity, and intracellular organization.
-
Mitotic Arrest: During cell division, microtubules form the mitotic spindle, which is essential for chromosome segregation. By preventing the formation of a functional spindle, VU0365114 causes cells to arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Data Presentation
The following table provides representative quantitative data on the effects of a typical microtubule-destabilizing agent on tubulin polymerization and cancer cell viability. While specific IC50 values for VU0365114 in a tubulin polymerization assay are not yet publicly available, the data presented below for known microtubule destabilizers can serve as a benchmark for expected results when evaluating VU0365114.
| Parameter | Assay | Test System | Representative IC50 (µM) | Reference Compound(s) |
| Tubulin Polymerization Inhibition | In vitro Tubulin Polymerization Assay | Purified Porcine Tubulin | 0.5 - 5 | Colchicine, Nocodazole |
| Cytotoxicity | Cell Viability Assay (e.g., MTT, CCK-8) | HCT116 (Colon Cancer) | 0.1 - 1.0 | Known Microtubule Destabilizers |
| Cytotoxicity | Cell Viability Assay (e.g., MTT, CCK-8) | A549 (Lung Cancer) | 0.05 - 0.5 | Known Microtubule Destabilizers |
| Cytotoxicity | Cell Viability Assay (e.g., MTT, CCK-8) | HeLa (Cervical Cancer) | 0.1 - 0.8 | Known Microtubule Destabilizers |
Note: The IC50 values are illustrative and can vary depending on the specific experimental conditions, cell line, and assay used. It is recommended that researchers determine the optimal concentration of VU0365114 for their specific cell type and experimental setup.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Microtubules in Cultured Cells Treated with VU0365114
This protocol details the steps for treating cultured mammalian cells with VU0365114 and subsequently performing immunofluorescence staining to visualize the microtubule network.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, A549, HCT116)
-
Cell culture medium and supplements
-
Glass coverslips (sterile)
-
6-well or 12-well cell culture plates
-
VU0365114 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (freshly prepared) or ice-cold Methanol
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody (e.g., clone DM1A) or Rabbit anti-β-tubulin antibody
-
Secondary Antibody: Goat anti-mouse IgG or Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488 or 594)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: a. Sterilize glass coverslips and place one in each well of a multi-well plate. b. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment. c. Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: a. Prepare serial dilutions of VU0365114 in cell culture medium from the stock solution. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 100, 1000 nM) and a time-course experiment (e.g., 6, 12, 24 hours). b. Include a vehicle control (DMSO) at the same final concentration as the highest VU0365114 concentration. c. Remove the old medium from the cells and add the medium containing the different concentrations of VU0365114 or vehicle. d. Incubate for the desired time period.
-
Fixation: a. After treatment, gently wash the cells twice with pre-warmed PBS. b. For PFA fixation: Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature. c. For Methanol fixation: Add ice-cold methanol to each well and incubate for 10 minutes at -20°C. d. Gently wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for PFA fixation only): a. Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.
-
Blocking: a. Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary anti-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation. b. Remove the blocking solution and add the diluted primary antibody to each coverslip. c. Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: a. Wash the cells three times with PBS for 5 minutes each. b. Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards. c. Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature in the dark.
-
Nuclear Counterstaining: a. Wash the cells three times with PBS for 5 minutes each. b. Add DAPI solution (diluted in PBS) and incubate for 5 minutes at room temperature. c. Wash the cells twice with PBS.
-
Mounting: a. Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium. b. Seal the edges of the coverslips with nail polish to prevent drying.
-
Imaging: a. Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophores. b. Acquire images for analysis. In VU0365114-treated cells, expect to see a dose-dependent disruption of the microtubule network, from a fine filamentous network in control cells to a diffuse, punctate staining pattern at higher concentrations.
Visualizations
Signaling Pathway Diagram
Caption: Microtubule dynamics and the effect of VU0365114.
Experimental Workflow Diagram
Caption: Workflow for immunofluorescence staining of microtubules.
References
Application of VU 0365114 in high-throughput screening
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
VU0365114 is a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor. As a PAM, VU0365114 does not activate the M5 receptor directly but enhances the response of the receptor to its endogenous ligand, acetylcholine. This property makes it a valuable tool for studying the physiological roles of the M5 receptor and a promising starting point for the development of therapeutics targeting this receptor. High-throughput screening (HTS) assays are essential for the discovery and characterization of novel modulators like VU0365114. This document provides detailed protocols and application notes for the use of VU0365114 in HTS campaigns, focusing on a calcium mobilization assay, a primary method for assessing the activity of Gq-coupled receptors such as M5.
Mechanism of Action and Signaling Pathway
The M5 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gq alpha subunit.[1][2] Upon activation by an agonist like acetylcholine, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be detected using fluorescent calcium indicators. VU0365114 potentiates this signaling cascade in the presence of an M5 receptor agonist.
Quantitative Data
The pharmacological activity of VU0365114 and a related precursor compound has been characterized in cell-based assays. The data presented below summarizes their potency and selectivity for the M5 receptor.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| VU0365114 | Human M5 | Calcium Mobilization | EC50 | 2.7 µM | [3] |
| Human M1 | Calcium Mobilization | EC50 | > 30 µM | ||
| Human M3 | Calcium Mobilization | EC50 | > 30 µM | ||
| Human M2 | Calcium Mobilization | Activity | No potentiation observed | [1] | |
| Human M4 | Calcium Mobilization | Activity | No potentiation observed | [1] | |
| VU0119498 | Human M5 | Calcium Mobilization | EC50 | 4.08 µM | |
| Human M1 | Calcium Mobilization | EC50 | 6.04 µM | ||
| Human M3 | Calcium Mobilization | EC50 | 6.38 µM | ||
| Human M2 | Calcium Mobilization | Activity | Inactive | ||
| Human M4 | Calcium Mobilization | Activity | Inactive |
Experimental Protocols
A calcium mobilization assay is the recommended method for high-throughput screening to identify and characterize M5 positive allosteric modulators like VU0365114.
Protocol: High-Throughput Calcium Mobilization Assay
This protocol is adapted from methods used in the discovery of M5-preferring PAMs.
1. Cell Culture and Plating:
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Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor are recommended. For assessing selectivity, CHO cell lines expressing M1, M2, M3, and M4 receptors should be used. For Gi-coupled receptors (M2, M4), co-expression of a promiscuous G protein such as Gαqi5 is necessary to couple the receptor to the calcium signaling pathway.
-
Culture Medium: Standard cell culture medium appropriate for CHO cells (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (if applicable).
-
Plating: Seed the cells into 384-well black-walled, clear-bottom assay plates at a density of 20,000 to 30,000 cells per well in 25 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Preparation:
-
Prepare stock solutions of VU0365114 and other test compounds in 100% DMSO.
-
Perform serial dilutions of the compounds in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution [HBSS] with 20 mM HEPES). For a PAM screen, prepare the compounds at a concentration that will be added to the cells in the presence of a sub-maximal concentration (EC20) of acetylcholine.
3. Dye Loading:
-
Prepare a calcium indicator dye loading solution. A common choice is Fluo-4 AM. The loading solution should contain Fluo-4 AM (e.g., 2 µM final concentration) and a non-ionic surfactant like Pluronic F-127 (e.g., 0.02%) in assay buffer. Probenecid (e.g., 2.5 mM) can be included to prevent the active transport of the dye out of the cells.
-
Aspirate the cell culture medium from the assay plates.
-
Add 25 µL of the dye loading solution to each well.
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Incubate the plates for 45-60 minutes at 37°C, protected from light.
4. Assay Procedure:
-
After incubation, remove the dye loading solution.
-
Wash the cells with 25 µL of assay buffer.
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Add 20 µL of assay buffer containing a sub-maximal concentration (EC20) of acetylcholine to all wells except for the negative controls.
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Add 5 µL of the diluted test compounds (including VU0365114 as a positive control) to the appropriate wells.
-
Immediately place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
5. Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record the fluorescence signal over time, typically for 2-3 minutes, to capture the peak calcium response.
-
The data is typically expressed as the change in fluorescence (ΔF) over the baseline fluorescence (F0).
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For PAM screening, the activity of a compound is measured as the potentiation of the acetylcholine-induced response.
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Concentration-response curves are generated by plotting the response against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation to determine the EC50 value.
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel M5 positive allosteric modulators.
Conclusion
VU0365114 serves as an exemplary tool compound for the study of M5 muscarinic receptor pharmacology. The application of high-throughput screening, particularly through the use of calcium mobilization assays, is a robust and efficient method for the identification and characterization of M5 positive allosteric modulators. The protocols and data presented herein provide a comprehensive guide for researchers and drug discovery professionals to utilize VU0365114 in their studies and to develop novel HTS campaigns for the discovery of new chemical entities targeting the M5 receptor.
References
- 1. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
VU 0365114 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU 0365114. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR).[1] As a PAM, it does not activate the receptor on its own but enhances the response of the receptor to its natural ligand, acetylcholine. The M5 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
Q2: What are the reported solubility characteristics of this compound?
This compound is sparingly soluble in aqueous solutions but has good solubility in dimethyl sulfoxide (DMSO). It is reported to be soluble in DMSO at a concentration of ≥ 77.5 mg/mL (195.04 mM). For in vivo studies, specific formulations have been developed to improve its solubility and bioavailability.
Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium or buffer. What could be the cause and how can I troubleshoot this?
This is a common issue when working with compounds that are highly soluble in organic solvents like DMSO but have poor aqueous solubility. The precipitation occurs because the compound "crashes out" of the solution when the solvent composition changes to a predominantly aqueous environment.
Troubleshooting Steps:
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Lower the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize the Dilution Method:
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
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Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to avoid localized high concentrations of the compound that can initiate precipitation. Vortexing or vigorous pipetting can be helpful.
-
-
Use a Carrier Protein: Adding a carrier protein like bovine serum albumin (BSA) to your buffer can help to keep hydrophobic compounds in solution. A final concentration of 0.1% to 0.5% BSA is often effective.
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Consider a Different Formulation: For cellular assays, if permissible, you can try a formulation containing a small percentage of a solubilizing agent like Pluronic F-68 or a lower percentage of DMSO in the final medium.
Q4: What is the recommended procedure for preparing a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
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Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.97 mg of this compound (Molecular Weight = 397.35 g/mol ).
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 3.97 mg, add 1 mL of DMSO.
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Solubilization: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can also aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Q5: How should I store this compound powder and its stock solutions?
-
Powder: Store the solid powder at -20°C.
-
Stock Solutions: Store DMSO stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is crucial to use anhydrous DMSO and to keep the vials tightly sealed to prevent the absorption of water, which can affect the solubility and stability of the compound.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 77.5 mg/mL (195.04 mM) | Hygroscopic DMSO can impact solubility; use newly opened DMSO. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.58 mg/mL (6.49 mM) | Clear solution. |
| 10% DMSO, 90% Corn Oil | 2.58 mg/mL (6.49 mM) | Clear solution; may require warming. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies (PEG300/Tween-80/Saline)
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Prepare a 25.8 mg/mL stock solution of this compound in DMSO.
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To prepare a 1 mL working solution, take 100 µL of the 25.8 mg/mL DMSO stock solution.
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Add the DMSO stock to 400 µL of PEG300 and mix thoroughly.
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Add 50 µL of Tween-80 and mix until the solution is homogeneous.
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Add 450 µL of saline to bring the final volume to 1 mL. Mix well before use.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies (Corn Oil)
-
Prepare a 25.8 mg/mL solution of this compound in a vehicle of 10% DMSO and 90% Corn Oil.
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Warm the mixture gently and vortex to ensure complete dissolution.
Mandatory Visualizations
Caption: M5 Muscarinic Acetylcholine Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Precipitation Issues.
Caption: Workflow for Preparing this compound Stock Solution.
References
Optimizing VU 0365114 concentration for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using VU 0365114 in in vitro studies.
Frequently Asked Questions (FAQs)
1. What is the recommended concentration range for this compound in in vitro experiments?
The optimal concentration of this compound depends on the specific experimental goals and the cell system being used. However, a good starting point is its half-maximal effective concentration (EC50) for M5 receptor potentiation, which is 2.7 μM.[1][2] For initial experiments, a concentration range of 1-10 μM is often used. For example, a concentration of 10 μM has been shown to increase acetylcholine-stimulated insulin secretion in human β-cells.[1]
2. How do I dissolve this compound for my experiments?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of ≥ 77.5 mg/mL (195.04 mM).[1] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. It is crucial to use freshly opened, high-quality DMSO as it can be hygroscopic, which can affect solubility.[1]
If precipitation occurs upon dilution into aqueous media, consider the following solvent systems:
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10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Solubility: ≥ 2.58 mg/mL)
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10% DMSO, 90% Corn Oil (Solubility: 2.58 mg/mL, may require warming)
3. What are the known off-target effects of this compound?
While this compound is a selective positive allosteric modulator (PAM) for the M5 muscarinic acetylcholine receptor, with over 30 μM selectivity against M1, M2, M3, and M4 receptors, recent research has identified a significant off-target effect. A 2024 study repositioned this compound as a microtubule-destabilizing agent with broad-spectrum anticancer activity. This anticancer effect is independent of its M5 receptor activity. A kinome analysis did not reveal other significant off-target effects. Researchers should be aware of this microtubule-targeting activity, especially when interpreting data from proliferation or cytotoxicity assays.
4. Is this compound cytotoxic?
The cytotoxicity of this compound is linked to its microtubule-destabilizing effects, which can induce anticancer activity. Therefore, at higher concentrations or with prolonged exposure, cytotoxicity can be expected, particularly in rapidly dividing cells. It is advisable to perform a dose-response curve to determine the cytotoxic concentration in your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation in Media | Low solubility in aqueous solutions. | Prepare a higher concentration stock in 100% DMSO and use a smaller volume for dilution. Consider using the alternative solvent systems mentioned in FAQ #2 if DMSO is not suitable for your experiment. Gentle warming or sonication can also aid dissolution. |
| No Effect Observed | Concentration is too low. Cell line does not express M5 receptors. | Increase the concentration of this compound. A final concentration of up to 10 µM has been used in some studies. Verify M5 receptor expression in your cell line using techniques like qPCR or Western blotting. |
| Unexpected Results (e.g., cell cycle arrest, apoptosis) | Off-target effects on microtubules. | Be mindful of the recently discovered microtubule-destabilizing activity of this compound. Consider using a lower concentration or a shorter treatment time. If studying M5-specific effects, use appropriate controls to differentiate from off-target effects. |
Quantitative Data Summary
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Receptor Subtype(s) | Reference |
| EC50 | 2.7 μM | M5 | |
| Selectivity | >30 μM | M1, M2, M3, M4 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound powder, high-quality anhydrous DMSO.
-
Procedure: a. Allow the this compound vial to reach room temperature before opening. b. Add the appropriate volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM or higher). c. Vortex briefly to dissolve the powder completely. d. Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Cell-Based Assay
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: a. Thaw the this compound stock solution. b. Prepare serial dilutions of this compound in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to your cells (typically <0.5%).
-
Treatment: a. Remove the old medium from the cells. b. Add the medium containing the different concentrations of this compound to the respective wells. c. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period.
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Assay: Perform your desired functional assay (e.g., calcium imaging, signaling pathway analysis, proliferation assay).
Visualizations
Caption: M5 muscarinic receptor signaling pathway potentiated by this compound.
Caption: Workflow for optimizing this compound concentration in vitro.
References
Technical Support Center: Troubleshooting VU 0365114-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU 0365114. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Introduction to this compound
This compound was initially identified as a positive allosteric modulator (PAM) for the M5 muscarinic acetylcholine receptor (mAChR M5) with an EC50 of 2.7 μM.[1] However, recent research has repositioned VU-0365114 as a novel microtubule-destabilizing agent.[2] This compound has demonstrated broad-spectrum in vitro anticancer activity, which is not associated with its original M5 mAChR target.[2] This dual pharmacology can present unique challenges in experimental design and data interpretation. This guide will help you navigate these complexities and troubleshoot experiments related to its cytotoxic effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: I am observing much higher cytotoxicity than expected with this compound in my cell line. What could be the reason?
A: Unexpectedly high cytotoxicity can stem from several factors related to the compound's mechanism of action and experimental conditions.
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Microtubule Disruption: The primary mechanism for the anticancer activity of VU-0365114 is the destabilization of microtubules.[2] This action can induce cell cycle arrest and apoptosis, leading to potent cytotoxic effects, especially in rapidly dividing cells like many cancer cell lines.
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to microtubule-targeting agents. Your cell line may be particularly susceptible to microtubule disruption.
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Compound Concentration and Purity: Ensure the correct final concentration of this compound is used. Verify the purity of your compound stock, as impurities could contribute to toxicity.
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Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in your culture medium is non-toxic to your cells (typically ≤ 0.1%). Always include a vehicle-only control in your experiments.
-
Assay Choice: The type of cytotoxicity assay used can influence the results. Metabolic assays like MTT may show effects on proliferation and viability, while membrane integrity assays like LDH release will specifically measure cell death.
Troubleshooting Steps:
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Perform a dose-response curve to determine the EC50 or IC50 in your specific cell line.
-
Include a positive control for microtubule disruption (e.g., vincristine or colchicine) to benchmark the effect.
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Check the health and confluency of your cells before treatment, as this can affect their sensitivity to cytotoxic agents.
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Use a different type of cytotoxicity assay to confirm your results (see Table 1).
2. Q: My results with this compound are not reproducible. What are the common sources of variability?
A: Variability in results is a common issue in cell-based assays. Here are some potential sources and solutions:
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Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.[3] Ensure you have a homogenous cell suspension before and during plating.
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Edge Effects: Evaporation and temperature gradients in the outer wells of a microplate can affect cell growth and drug response. It is good practice to fill the outer wells with sterile medium or PBS and not use them for experimental samples.
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Compound Stability: Ensure your stock solution of this compound is stored correctly and has not undergone multiple freeze-thaw cycles, which could degrade the compound.
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Incubation Times: Be consistent with incubation times for both drug treatment and assay development.
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Assay-Specific Variability: For assays like MTT, incomplete solubilization of formazan crystals can be a major source of variability. Ensure thorough mixing. For ATP-based assays, ensure the plate has equilibrated to room temperature before reading to maintain a stable signal.
Troubleshooting Steps:
-
Standardize your cell seeding protocol and check for even cell distribution.
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Use a multichannel pipette for reagent addition to minimize timing differences between wells.
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Always include positive and negative controls in every experiment to monitor assay performance.
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Follow the assay manufacturer's protocol carefully, paying close attention to mixing and incubation steps.
3. Q: How can I determine if this compound is causing cell death (cytotoxicity) or just inhibiting proliferation (cytostatic effect)?
A: This is a critical distinction in pharmacology. Different assays measure different aspects of cell health.
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Metabolic Assays (e.g., MTT, XTT, WST-1, CellTiter-Glo): These assays measure the metabolic activity of cells. A decrease in signal indicates a reduction in the number of viable, metabolically active cells, which could be due to either cell death or an arrest of proliferation.
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Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays measure the release of intracellular components (like lactate dehydrogenase) from cells with compromised plasma membranes, which is a hallmark of cell death (necrosis or late apoptosis).
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Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These assays detect specific markers of programmed cell death. Activation of caspases or externalization of phosphatidylserine (detected by Annexin V) are early indicators of apoptosis.
Experimental Approach:
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Perform a metabolic assay (e.g., CellTiter-Glo) to assess the overall effect on the viable cell population.
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Concurrently, perform an LDH release assay to specifically measure cell death.
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If you see a decrease in the metabolic assay signal without a corresponding increase in LDH release, the effect is likely cytostatic. If both assays show a dose-dependent effect, this compound is cytotoxic.
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To confirm apoptosis, you can perform a caspase-3/7 activity assay.
Data Presentation: Comparison of Cell Viability and Cytotoxicity Assays
The choice of assay is critical for obtaining reliable data. This table summarizes common assays that can be used to evaluate the effects of this compound.
| Assay Type | Principle | Detection | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenases in viable cells convert yellow MTT to purple formazan crystals. | Colorimetric (Absorbance) | Inexpensive, well-established. | Requires a solubilization step; formazan can be toxic to cells; endpoint assay. |
| MTS/XTT/WST-1 | Similar to MTT, but the formazan product is water-soluble. | Colorimetric (Absorbance) | No solubilization step; faster protocol. | Can be affected by culture medium components; endpoint assay. |
| Resazurin (AlamarBlue) | Viable cells with active metabolism reduce blue resazurin to pink, fluorescent resorufin. | Fluorometric/Colorimetric | Non-toxic, allows for continuous monitoring; more sensitive than MTT. | Signal can be affected by interfering compounds. |
| ATP-Based (e.g., CellTiter-Glo) | Measures ATP levels, an indicator of metabolically active cells, using a luciferase reaction. | Luminescence | Very sensitive, fast, and suitable for high-throughput screening. | ATP levels can fluctuate with cellular stress; requires a luminometer. |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes. | Colorimetric/Fluorometric | Directly measures cytotoxicity/cell death. | Does not measure cytostatic effects; can be affected by LDH in serum. |
| Live/Dead Staining | Uses fluorescent dyes (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells) to differentiate cell populations. | Fluorescence Microscopy/Flow Cytometry | Provides single-cell resolution and allows for visualization. | Requires specialized equipment; can be lower throughput. |
Experimental Protocols
Here are detailed protocols for two common assays to assess the cytotoxicity of this compound.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
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Cells of interest
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Complete culture medium
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96-well clear flat-bottom plates
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This compound stock solution (e.g., in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
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Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (or until cells are well-adhered and in the logarithmic growth phase).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
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MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
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Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
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Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Reading: Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
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Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous "add-mix-measure" assay that quantifies ATP.
Materials:
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Cells of interest
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Complete culture medium
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96-well opaque-walled plates (for luminescence)
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This compound stock solution
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CellTiter-Glo® Reagent (Promega)
Procedure:
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Cell Seeding: Seed cells in a 96-well opaque plate in 100 µL of culture medium. Include wells with medium only for background measurement. Incubate as required.
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Compound Treatment: Add the desired concentrations of this compound to the wells. Include vehicle-only and untreated controls.
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Incubation: Incubate for the desired treatment period.
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Plate Equilibration: Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.
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Reagent Addition: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
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Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
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Luminescence Reading: Measure the luminescence using a luminometer.
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Data Analysis: Subtract the average background luminescence from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations: Workflows and Pathways
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: Troubleshooting workflow for characterizing unexpected cytotoxicity.
Signaling Pathway for Microtubule Destabilizer-Induced Apoptosis
Caption: Pathway of apoptosis induced by microtubule destabilizing agents.
References
Preventing degradation of VU 0365114 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of VU 0365114 to prevent its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| In Solvent (e.g., DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month |
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is important to use anhydrous DMSO, as moisture can reduce the solubility of the compound.
Q3: How can I prepare a working solution of this compound for in vivo or in vitro experiments?
A3: A common method for preparing a working solution involves a multi-step process to ensure solubility and stability. Here is an example protocol for a 2.58 mg/mL solution:
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Prepare a stock solution in DMSO (e.g., 25.8 mg/mL).
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To prepare 1 mL of working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
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Finally, add 450 µL of saline to reach a final volume of 1 mL.
This protocol results in a clear solution. Note that for dosing periods longer than two weeks, the stability of this formulation should be carefully considered.[1]
Q4: What are the general factors that can contribute to the degradation of this compound in solution?
A4: Like many small molecules, the stability of this compound in solution can be influenced by several factors, including:
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Temperature: Higher temperatures generally accelerate chemical degradation.
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pH: Extreme pH values (highly acidic or alkaline) can promote hydrolysis of susceptible chemical groups.
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Light: Exposure to UV or even ambient light can cause photodegradation of light-sensitive compounds.
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Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.
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Repeated Freeze-Thaw Cycles: These can lead to the degradation of compounds in solution and should be avoided by aliquoting stock solutions.
Troubleshooting Guide
This guide addresses potential issues related to the degradation of this compound during experiments.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in the working solution. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock solution immediately before each experiment. 2. pH Control: Ensure the pH of your experimental buffer is within a stable range, typically near physiological pH (7.2-7.4), unless the experimental design requires otherwise. 3. Protect from Light: Store stock and working solutions in amber vials or cover them with aluminum foil to minimize light exposure. |
| Precipitation observed in the working solution. | Poor solubility or compound degradation leading to insoluble products. | 1. Verify Solvent Purity: Use high-purity, anhydrous solvents. Moisture in DMSO can reduce solubility. 2. Check Formulation: If using a multi-component solvent system, ensure all components are thoroughly mixed in the correct order. 3. Sonication: Briefly sonicate the solution to aid in dissolution, but be cautious of potential heat generation. |
| Inconsistent results between different batches of the compound. | Improper storage of older batches leading to degradation. | 1. Review Storage History: Ensure that all batches have been stored according to the recommended guidelines. 2. Perform Quality Control: If possible, run a simple quality control check, such as HPLC, to assess the purity of the older batch compared to a new one. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Procedure:
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Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the powder is completely dissolved.
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Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
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Signaling Pathway and Experimental Workflow
This compound is a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor. The M5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.
The following workflow outlines a general procedure for assessing the stability of this compound in a cell-based assay.
References
Interpreting unexpected results from VU 0365114 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU 0365114. Our goal is to help you interpret unexpected results and optimize your experiments.
Introduction to this compound's Dual Pharmacology
A primary source of unexpected results in this compound experiments is its dual mechanism of action. Initially identified as a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (mAChR)[1], recent studies have revealed its function as a microtubule-destabilizing agent, independent of its M5 activity. This secondary action can lead to unanticipated effects in cellular and in vivo models, particularly in cancer research.
Key Takeaway: When interpreting your data, always consider both the M5 PAM activity and the microtubule-destabilizing effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1] Ensure you are using anhydrous, high-purity DMSO to minimize degradation of the compound.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, aliquoted stock solutions in DMSO should be stored at -80°C for up to six months. For shorter-term storage, -20°C is suitable for up to one month.[1] It is crucial to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[1]
Q3: Is this compound soluble in aqueous buffers like PBS?
A3: While specific solubility data for this compound in physiological buffers like PBS is not extensively published, compounds of this nature often have limited aqueous solubility. When diluting your DMSO stock into aqueous buffers or cell culture media, it is critical to ensure the final DMSO concentration is low (typically <0.5%) to avoid both direct solvent effects on your cells and precipitation of the compound. If you observe precipitation, consider lowering the final concentration of this compound.
Q4: How stable is this compound in cell culture media?
A4: There is limited publicly available data on the stability of this compound in cell culture media over extended periods. The stability of a compound in media can be influenced by factors such as pH, temperature, and the presence of serum proteins. For long-term experiments (e.g., over 24 hours), it is advisable to empirically determine the stability of this compound under your specific experimental conditions. This can be done by incubating the compound in your media for various durations and then analyzing its concentration using a suitable analytical method like HPLC or LC-MS.
Troubleshooting Guides
Interpreting Unexpected Results in M5 Receptor Assays
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References
How to minimize off-target effects of VU 0365114
Welcome to the technical support center for VU 0365114. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help minimize and interpret potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound was initially synthesized as a positive allosteric modulator (PAM) of the human muscarinic acetylcholine receptor M5 (M5 mAChR). However, recent research has repositioned it as a novel microtubule-destabilizing agent with potent anticancer activity.[1][2][3] It is crucial to consider both of these activities when designing experiments and interpreting results.
Q2: What are the known off-target effects of this compound?
A2: The anticancer activity of this compound is not related to its original M5 mAChR target.[1][2] A kinome analysis of this compound did not reveal any other significant off-target effects. Its primary off-target effect, when considering its M5 activity, is its potent inhibition of tubulin polymerization.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: To minimize off-target effects, it is recommended to:
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Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.
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Employ orthogonal controls: Use a structurally unrelated compound with the same intended biological activity to confirm that the observed phenotype is not due to a shared off-target.
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Utilize negative controls: A close chemical analog of this compound that is inactive against the intended target can help differentiate on-target from off-target effects.
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Characterize cellular context: The expression level of the intended target (M5 receptor or tubulin) in your experimental system can influence the observed effects.
Q4: My results with this compound are not what I expected. How do I troubleshoot?
A4: Unexpected results may be due to the compound's dual activity. Consider the following:
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If you are studying its effects as an M5 PAM, its microtubule-destabilizing properties could be confounding your results, especially at higher concentrations.
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If you are investigating its anticancer properties, ensure your experimental system is relevant for microtubule-targeting agents.
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Refer to the troubleshooting guides below for more specific experimental issues.
Troubleshooting Guides
Issue 1: Differentiating M5 Receptor Modulation from Microtubule Disruption
Symptoms:
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Observed cellular phenotype does not align with known M5 receptor signaling pathways.
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Effects are seen in cell lines with low or no M5 receptor expression.
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Cell cycle arrest or apoptosis is observed at concentrations intended for M5 modulation.
Troubleshooting Workflow:
Issue 2: Inconsistent Anticancer Activity
Symptoms:
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Variable efficacy across different cancer cell lines.
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Lack of correlation between M5 receptor expression and cell death.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm Microtubule Disruption | Perform immunofluorescence staining for tubulin to visually confirm microtubule network disruption in treated cells. |
| 2 | Assess Cell Line Sensitivity | Determine the IC50 values for a panel of cell lines and correlate with the expression of multidrug resistance (MDR) proteins. This compound is not a substrate for MDR proteins and can overcome this resistance mechanism. |
| 3 | Analyze Cell Cycle Progression | Use flow cytometry to analyze the cell cycle profile of treated cells. Microtubule-destabilizing agents typically cause a G2/M phase arrest. |
| 4 | Evaluate Apoptosis Induction | Measure markers of apoptosis (e.g., caspase activation, PARP cleavage) to confirm the mechanism of cell death. |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
Objective: To determine the direct effect of this compound on tubulin polymerization.
Materials:
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Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
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This compound
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Positive control (e.g., paclitaxel for polymerization, colchicine for inhibition)
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Negative control (DMSO)
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Microplate reader capable of reading absorbance at 340 nm
Methodology:
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Prepare a dilution series of this compound in a suitable buffer.
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Reconstitute lyophilized tubulin in G-PEM buffer.
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In a 96-well plate, add the tubulin solution to wells containing the different concentrations of this compound, controls, or vehicle.
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Incubate the plate at 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
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Plot absorbance versus time to generate polymerization curves. An inhibition of polymerization will result in a lower absorbance reading compared to the vehicle control.
Protocol 2: Kinome Profiling
Objective: To assess the selectivity of this compound against a broad panel of kinases.
Methodology: Kinome scanning is typically performed as a fee-for-service by specialized companies (e.g., Eurofins DiscoverX, Promega). The general workflow is as follows:
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Provide a sample of this compound at a specified concentration.
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The compound is screened against a large panel of purified kinases (e.g., the scanMAX panel of 468 kinases).
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The activity of each kinase in the presence of the compound is measured and compared to a control.
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Results are typically reported as the percent inhibition at a given concentration. A kinome analysis of this compound showed no other significant off-target effects.
Signaling Pathways and Workflows
Logical Flow for Characterizing a Chemical Probe
References
- 1. Repositioning VU-0365114 as a novel microtubule-destabilizing agent for treating cancer and overcoming drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repositioning VU‐0365114 as a novel microtubule‐destabilizing agent for treating cancer and overcoming drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to VU 0365114 treatment
Technical Support Center: VU 0365114
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Introduction to this compound
This compound is a molecule with a dual mechanism of action. It was initially identified as a potent and selective positive allosteric modulator (PAM) for the muscarinic acetylcholine receptor M5 (mAChR M5). More recently, it has been repurposed as a microtubule-destabilizing agent with anticancer properties.[1] Notably, its cytotoxic effects in cancer cell lines are independent of its activity on mAChR M5.[1] This dual nature means that the experimental outcomes and potential issues can vary significantly depending on the cell system and the intended application.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during experiments with this compound.
Category 1: General Properties and Handling
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Q1: What is the primary mechanism of action of this compound?
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A1: this compound has two distinct mechanisms of action. It acts as a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (mAChR M5), enhancing the receptor's response to its natural ligand, acetylcholine.[1] It also functions as a microtubule-destabilizing agent, inhibiting tubulin polymerization, which can lead to cell cycle arrest and apoptosis in cancer cells.[1]
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Q2: How should I dissolve and store this compound?
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A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all treatments, including vehicle controls, as DMSO can have its own cellular effects.
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Q3: I am not observing the expected potentiation of M5 receptor signaling. What could be the issue?
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A3: If you are not seeing the expected PAM activity, consider the following:
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Cell Line Expression: Confirm that your cell line endogenously expresses the M5 receptor at a sufficient level. If not, you may need to use a cell line that is transfected to express the M5 receptor.
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Agonist Concentration: As a PAM, this compound enhances the effect of an agonist. Ensure you are co-applying an appropriate concentration of an M5 agonist (e.g., acetylcholine or a selective M5 agonist). The concentration of the agonist is critical; a sub-maximal concentration (e.g., EC20) is often optimal for observing potentiation.
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Assay Sensitivity: Your functional assay (e.g., calcium mobilization) may not be sensitive enough to detect the potentiation. Optimize your assay conditions, including cell density and dye loading.
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Q4: I am seeing cytotoxicity in my M5 receptor-expressing cells at concentrations where I expect to see PAM activity. Is this normal?
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A4: Yes, this is possible. Due to its microtubule-destabilizing effects, this compound can induce cytotoxicity, particularly at higher concentrations and with longer incubation times.[1] There may be an overlap in the concentration ranges for PAM activity and cytotoxicity, depending on the cell line's sensitivity. It is advisable to perform a concentration-response curve for cytotoxicity to identify the optimal concentration for your PAM experiments with minimal confounding cytotoxic effects.
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Category 2: Microtubule-Destabilizing and Anticancer Effects
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Q5: My cancer cell line is not showing sensitivity to this compound. Why might this be?
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A5: Several factors can contribute to a lack of sensitivity:
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Multidrug Resistance (MDR): While this compound has been shown to overcome some forms of MDR, certain cell lines may possess resistance mechanisms that still limit its efficacy.
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Cell-Specific Factors: The expression levels of different tubulin isotypes or mutations in tubulin genes can affect the binding and activity of microtubule-targeting agents.
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Experimental Conditions: Ensure the compound is fully dissolved and stable in your culture medium for the duration of the experiment. The incubation time may also need to be optimized; some microtubule agents require longer exposure to induce cell death.
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Q6: How can I confirm that this compound is acting as a microtubule-destabilizing agent in my cells?
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A6: You can perform several assays to confirm this mechanism:
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Immunofluorescence Staining: Treat cells with this compound and then stain for α-tubulin. You should observe a disruption of the microtubule network, with a decrease in polymerized microtubules compared to control cells.
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Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. Microtubule-destabilizing agents typically cause an arrest in the G2/M phase of the cell cycle.
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In Vitro Tubulin Polymerization Assay: This biochemical assay directly measures the effect of the compound on the polymerization of purified tubulin.
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Q7: I am observing unexpected off-target effects. What are the known off-target activities of this compound?
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A7: A kinome analysis of this compound did not show significant off-target effects on kinases. However, like many small molecules, it is possible that at higher concentrations, it may interact with other cellular targets. If you suspect off-target effects, it is important to include appropriate controls and consider using multiple, mechanistically distinct compounds to confirm your biological findings.
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Quantitative Data
The following table summarizes the known activity of this compound. Data for a wider range of cell lines is still emerging in the literature.
| Target/Activity | Cell Line/System | Value | Reference |
| mAChR M5 PAM | CHO-K1 cells expressing human M5 | EC50 = 2.7 µM | |
| Anticancer Activity | HCT116 (colorectal carcinoma) | IC50 ≈ 1 µM | |
| Anticancer Activity | HT29 (colorectal adenocarcinoma) | IC50 ≈ 1 µM | |
| Anticancer Activity | LoVo (colorectal adenocarcinoma) | IC50 ≈ 1 µM |
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
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Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
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Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Calcium Mobilization Assay
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Cell Plating: Seed cells expressing the M5 receptor in a black, clear-bottom 96-well plate and grow to confluence.
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Dye Loading: Wash the cells with a calcium-free buffer and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
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Compound Preparation: Prepare a solution of this compound and a sub-maximal concentration (EC20) of an M5 agonist in the assay buffer.
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Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence. Add the compound/agonist solution to the wells and immediately begin recording the change in fluorescence over time.
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Data Analysis: The increase in fluorescence indicates an intracellular calcium influx. Quantify the peak fluorescence and calculate the EC50 for the potentiation effect.
3. Immunofluorescence for Microtubule Integrity
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Cell Culture: Grow cells on glass coverslips in a 24-well plate.
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Treatment: Treat the cells with this compound at various concentrations for a defined period (e.g., 6-24 hours).
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Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.
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Staining: Block with 1% BSA in PBS and then incubate with a primary antibody against α-tubulin. After washing, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
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Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
Visualizations
Caption: Dual mechanisms of action of this compound.
Caption: Troubleshooting workflow for PAM experiments.
References
Technical Support Center: VU 0365114 in Cancer Research
Welcome to the technical support center for VU 0365114. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cancer cell experiments and overcoming potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: While initially synthesized as a positive allosteric modulator for the M5 muscarinic acetylcholine receptor (M5 mAChR), recent studies have repositioned this compound as a novel microtubule-destabilizing agent.[1] Its anticancer activity is attributed to its ability to inhibit tubulin, leading to the disruption of microtubule dynamics, which is critical for cell division and survival.[1] Importantly, its efficacy in cancer cells is independent of its original M5 mAChR target.[1]
Q2: Is this compound effective against drug-resistant cancer cells?
A2: Yes, a key advantage of this compound is its ability to overcome multidrug resistance (MDR).[1] This is because it is not a substrate for common MDR proteins, which are often responsible for pumping conventional chemotherapeutic drugs out of cancer cells.[1]
Q3: What is the reported EC50 for this compound?
A3: The EC50 of this compound as a positive allosteric modulator of mAChR M5 was reported as 2.7 μM. However, for its anticancer activities as a microtubule-destabilizing agent, the effective concentration will vary depending on the cancer cell line.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Suboptimal or No Anticancer Activity Observed
Possible Cause 1: Inappropriate Cell Line While this compound has shown broad-spectrum in vitro anticancer activity, sensitivity can vary between cell lines. Colorectal cancer cells have been noted as being particularly sensitive.
Troubleshooting Steps:
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Cell Line Screening: Test this compound across a panel of cancer cell lines to identify the most sensitive models.
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Positive Control: Include a well-characterized microtubule-destabilizing agent (e.g., vincristine, colchicine) as a positive control to ensure your experimental setup can detect the expected phenotype.
Possible Cause 2: Incorrect Drug Concentration The effective concentration for microtubule destabilization may differ from the reported EC50 for M5 mAChR modulation.
Troubleshooting Steps:
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Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific cancer cell line. Test a wide range of concentrations (e.g., from nanomolar to high micromolar).
Possible Cause 3: Issues with Drug Stability or Storage Improper storage or handling can lead to degradation of the compound.
Troubleshooting Steps:
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Storage Conditions: Store this compound as a powder at -20°C for up to 3 years or in a solvent at -80°C for up to 6 months.
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Fresh Preparations: Prepare fresh dilutions of the compound from a stock solution for each experiment.
Issue 2: Observing Cellular Effects Unrelated to Microtubule Destabilization
Possible Cause: Off-Target Effects While kinome analysis has suggested that this compound has limited significant off-target effects, it's crucial to confirm that the observed phenotype is due to microtubule disruption.
Troubleshooting Steps:
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Microtubule Integrity Assay: Perform immunofluorescence staining for α-tubulin to visually assess microtubule structure in treated versus untreated cells. Expect to see disorganized or depolymerized microtubules in sensitive cells treated with an effective concentration of this compound.
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Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. Microtubule-destabilizing agents typically cause a G2/M phase arrest.
Experimental Protocols
Protocol 1: In Vitro Anticancer Activity Assay (MTT Assay)
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Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Immunofluorescence Staining for Microtubule Integrity
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Cell Culture: Grow cancer cells on coverslips in a petri dish.
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Drug Treatment: Treat the cells with this compound at a concentration around the IC50 value for a predetermined time (e.g., 24 hours).
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Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
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Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
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Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C.
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Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
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Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
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Imaging: Visualize the cells using a fluorescence microscope.
Data Presentation
Table 1: Example Dose-Response Data for this compound in Different Cancer Cell Lines
| Cell Line | IC50 (µM) |
| Colorectal Cancer (e.g., HCT116) | [Insert experimental value] |
| Breast Cancer (e.g., MCF-7) | [Insert experimental value] |
| Lung Cancer (e.g., A549) | [Insert experimental value] |
Visualizations
Caption: Mechanism of action of this compound as a microtubule-destabilizing agent.
Caption: Troubleshooting workflow for suboptimal anticancer activity of this compound.
Caption: How this compound overcomes multidrug resistance (MDR).
References
Technical Support Center: Improving the Bioavailability of VU0365114 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the M1 positive allosteric modulator (PAM), VU0365114. The information provided is based on general principles for improving the bioavailability of poorly soluble compounds and data available for structurally related M1 PAMs, as specific data for VU0365114 is limited in the public domain.
Frequently Asked Questions (FAQs)
Q1: What is VU0365114 and why is its bioavailability a concern?
A1: VU0365114 is a positive allosteric modulator of the M1 muscarinic acetylcholine receptor, a promising target for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia. Like many small molecule drug candidates, VU0365114 is likely a lipophilic compound with low aqueous solubility. This poor solubility can lead to low and variable absorption from the gastrointestinal tract after oral administration, resulting in insufficient drug exposure in preclinical animal models and potentially hindering the evaluation of its efficacy.
Q2: What are the common animal models used for assessing the bioavailability of compounds like VU0365114?
A2: Rodents, particularly rats and mice, are the most common initial animal models for pharmacokinetic (PK) studies, including bioavailability assessment.[1] These models are used to evaluate a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For central nervous system (CNS) active compounds like VU0365114, it is also crucial to determine brain penetration, often expressed as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu).[2][3]
Q3: What are the key signaling pathways activated by M1 receptor PAMs like VU0365114?
A3: M1 muscarinic acetylcholine receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic plasticity.
Troubleshooting Guide: Low Oral Bioavailability of VU0365114
This guide addresses common issues related to the poor oral bioavailability of VU0365114 and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low and variable plasma concentrations after oral administration. | Poor aqueous solubility of VU0365114. | Formulation Optimization: • Co-solvents: Use a mixture of solvents to increase solubility. Common co-solvents for preclinical studies include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.• Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL to improve wetting and dissolution.• Complexation Agents: Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPBCD), to form inclusion complexes and enhance aqueous solubility.• Lipid-based Formulations: Formulate VU0365114 in lipid vehicles like Labrasol® or oils to improve absorption via the lymphatic system. |
| Precipitation of the compound in the gastrointestinal (GI) tract. | The formulation is not stable upon dilution in GI fluids. | Formulation Screening: • Test the stability of different formulations in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).• Consider amorphous solid dispersions (ASDs) to improve both dissolution rate and apparent solubility. |
| High first-pass metabolism. | Rapid metabolism by enzymes in the gut wall and/or liver. | Route of Administration Modification: • For initial efficacy studies, consider alternative routes that bypass the GI tract and first-pass metabolism, such as intraperitoneal (IP) or subcutaneous (SC) injection. This will help establish a proof-of-concept for the compound's activity.• Pharmacokinetic Studies: Conduct intravenous (IV) dosing to determine the absolute bioavailability and clearance of the compound. |
| Poor membrane permeability. | The physicochemical properties of VU0365114 may hinder its passage across the intestinal epithelium. | Permeability Assessment: • Use in vitro models like Caco-2 cell monolayers to assess intestinal permeability.• Formulation with Permeation Enhancers: Although less common in early preclinical studies due to potential toxicity, some formulations can include agents that enhance membrane permeability. |
Experimental Protocols
Below are detailed methodologies for experiments relevant to improving and assessing the bioavailability of VU0365114.
Protocol 1: Preparation of a Co-solvent/Surfactant-Based Formulation for Oral Gavage
Objective: To prepare a clear and stable solution of VU0365114 for oral administration in rodents. This protocol is based on formulations used for other M1 PAMs.
Materials:
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VU0365114
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Tween® 80
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Polyethylene glycol 400 (PEG400)
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Saline (0.9% NaCl)
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Vortex mixer
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Sonicator (optional)
Procedure:
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Weigh the required amount of VU0365114.
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Prepare a vehicle solution consisting of 10% Tween® 80 and 90% PEG400 (v/v).
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Add the VU0365114 powder to the vehicle solution.
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Vortex the mixture vigorously for 5-10 minutes until the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.
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Visually inspect the solution for any undissolved particles. The final formulation should be a clear solution.
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For administration, this stock solution can be further diluted with saline if a lower concentration of the organic solvents is desired, though stability upon dilution should be confirmed.
Protocol 2: Pharmacokinetic Study in Rats to Determine Oral Bioavailability
Objective: To determine the key pharmacokinetic parameters of VU0365114, including its oral bioavailability (%F).
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
Formulations:
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Intravenous (IV): VU0365114 dissolved in a suitable vehicle for IV administration (e.g., 5% DMSO, 40% PEG400, 55% saline).
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Oral (PO): VU0365114 formulated as described in Protocol 1 or another optimized formulation.
Procedure:
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Fast the rats overnight prior to dosing.
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IV Group: Administer VU0365114 via tail vein injection at a dose of 1 mg/kg.
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PO Group: Administer VU0365114 via oral gavage at a dose of 10 mg/kg.
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Collect blood samples (approximately 0.2 mL) from the saphenous or tail vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
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Centrifuge the blood samples to separate the plasma.
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Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of VU0365114 using a validated analytical method, such as LC-MS/MS.
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) using appropriate software.
-
Calculate the absolute oral bioavailability using the formula: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Data Presentation
The following tables provide a template for summarizing quantitative data from pharmacokinetic studies.
Table 1: Physicochemical Properties of VU0365114 (Hypothetical Data)
| Property | Value |
| Molecular Weight | Enter Value |
| LogP | Enter Value |
| pKa | Enter Value |
| Aqueous Solubility (pH 7.4) | Enter Value (e.g., <1 µg/mL) |
Table 2: Pharmacokinetic Parameters of VU0365114 in Rats (Hypothetical Data)
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | Enter Value | Enter Value |
| Tmax (h) | Enter Value | Enter Value |
| AUC (0-t) (ngh/mL) | Enter Value | Enter Value |
| AUC (0-inf) (ngh/mL) | Enter Value | Enter Value |
| t1/2 (h) | Enter Value | Enter Value |
| Clearance (mL/min/kg) | Enter Value | N/A |
| Volume of Distribution (L/kg) | Enter Value | N/A |
| Oral Bioavailability (%F) | N/A | Enter Value |
Visualizations
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
Caption: M1 muscarinic acetylcholine receptor signaling cascade.
Experimental Workflow for Improving Bioavailability
Caption: Workflow for improving the oral bioavailability of a compound.
References
- 1. Ionicity in ionic liquids: correlation with ionic structure and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
VU 0365114 stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of VU 0365114, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Recommended conditions vary depending on whether the compound is in solid form or dissolved in a solvent. To avoid degradation, it is advised to aliquot stock solutions to prevent repeated freeze-thaw cycles.[1]
Q2: How should I dissolve this compound for my experiments?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] For in vivo studies, co-solvents are often required. If you observe precipitation or phase separation during preparation, gentle warming and/or sonication can help to achieve a clear solution.[2] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]
Q3: What is the known mechanism of action for this compound?
A3: this compound is a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor M5 (mAChR M5). It has an EC50 of 2.7 μM for the M5 receptor, with significantly lower affinity for M1, M2, M3, and M4 receptors. As a PAM, it enhances the receptor's response to the endogenous ligand, acetylcholine.
Q4: I am not seeing the expected activity in my cell-based assay. What could be wrong?
A4: There are several potential reasons for a lack of activity. Please refer to the Troubleshooting section below for guidance on issues related to compound integrity, solution preparation, and experimental setup.
Stability and Storage Data
| Form | Storage Temperature | Shelf Life | Citations |
| Solid (Powder) | -20°C | 3 years | |
| Solid (Powder) | 4°C | 2 years | |
| In Solvent | -80°C | 6-12 months | |
| In Solvent | -20°C | 1 month |
Solubility and Solution Preparation
| Solvent System | Max Solubility | Notes | Citations |
| DMSO | ≥ 77.5 mg/mL (195.04 mM) | Use newly opened, anhydrous DMSO as it is hygroscopic. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.58 mg/mL (6.49 mM) | Add solvents sequentially and mix well at each step. | |
| 10% DMSO, 90% Corn Oil | 2.58 mg/mL (6.49 mM) | Warming may be required to achieve a clear solution. |
Experimental Protocols & Troubleshooting
Protocol 1: In Vitro Intracellular Calcium Mobilization Assay
This compound potentiates acetylcholine-induced activation of the Gq-coupled M5 receptor, leading to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators.
Methodology:
-
Cell Culture: Plate cells expressing the M5 receptor (e.g., CHO-M5 or a relevant human cell line) in 96-well or 384-well black-walled, clear-bottom plates and grow to 80-90% confluency.
-
Dye Loading: Remove culture medium and load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer) according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a dilution series of this compound in assay buffer. Also, prepare a solution of acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC20).
-
Assay Execution:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 5-15 minutes).
-
Add the ACh solution to stimulate the cells.
-
Measure the fluorescence intensity over time to record the calcium flux.
-
-
Data Analysis: The potentiation by this compound is measured as an increase in the ACh-stimulated fluorescence signal. Calculate EC50 values from the dose-response curve.
Protocol 2: Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay
This compound has been shown to increase acetylcholine-stimulated insulin secretion in human β-cells. A GSIS assay can be adapted to test its effect on pancreatic islets.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from a suitable model (e.g., mouse, human donor) using standard collagenase digestion and purification methods.
-
Islet Culture: Culture islets overnight to allow recovery.
-
Pre-incubation: Hand-pick islets of similar size and place them in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.
-
Compound Incubation:
-
Basal: Incubate a set of islets in low-glucose KRB buffer.
-
Stimulated: Incubate another set in high-glucose KRB buffer (e.g., 16.7 mM glucose).
-
Test Condition: Incubate islets in high-glucose KRB buffer containing this compound and a low concentration of an ACh agonist (e.g., carbachol).
-
-
Supernatant Collection: After a defined incubation period (e.g., 60 minutes), collect the supernatant from each condition.
-
Insulin Measurement: Quantify the insulin concentration in the supernatants using a standard ELISA or RIA kit.
-
Data Analysis: Normalize insulin secretion to islet number or DNA content. Compare the insulin secreted in the test condition to the basal and stimulated controls.
M5 Receptor Signaling Pathway
This compound acts as a positive allosteric modulator on the M5 receptor, which is coupled to the Gq alpha subunit of the G-protein complex. Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Solution | Poor solubility in the chosen solvent system or temperature fluctuations. | Use gentle warming or sonication to aid dissolution. Ensure co-solvents are added sequentially with adequate mixing. For in vivo work, prepare solutions fresh on the day of the experiment. |
| Inconsistent Results Between Aliquots | Compound degradation due to improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes upon initial preparation to avoid freeze-thaw damage. Ensure storage conditions (temperature, light protection) are maintained as per the guidelines. |
| No Effect in Calcium Mobilization Assay | 1. Low/no M5 receptor expression in the cell line.2. Inactive compound.3. Sub-optimal ACh concentration. | 1. Confirm M5 receptor expression via qPCR or Western blot.2. Use a fresh aliquot of this compound and verify its storage history.3. Perform an ACh dose-response curve to determine the EC20-EC50 concentration for stimulation. |
| High Background in Fluorescence Assay | Autofluorescence of the compound or issues with the dye loading/wash steps. | Run a control with this compound alone (no cells) to check for autofluorescence. Optimize dye loading concentration and incubation time. Ensure wash steps effectively remove extracellular dye if using a wash-based protocol. |
| No Potentiation of Insulin Secretion | 1. Islet health is compromised.2. Lack of cholinergic stimulation. | 1. Assess islet viability before the experiment.2. The effect of this compound is dependent on M5 activation; ensure a sub-maximal concentration of an acetylcholine agonist (e.g., carbachol) is included in the test condition. |
References
Validation & Comparative
Validating the Microtubule-Destabilizing Effect of VU0365114: A Comparative Guide
In the dynamic field of cancer research and drug development, the repositioning of existing molecules for new therapeutic applications presents a promising and efficient strategy. One such candidate is VU0365114, a compound originally synthesized as a positive allosteric modulator for the M5 muscarinic acetylcholine receptor (M5 mAChR).[1][2] Recent studies have unveiled a novel mechanism of action for VU0365114, identifying it as a potent microtubule-destabilizing agent with significant anticancer properties, particularly against colorectal cancer.[1][3] This guide provides a comparative analysis of VU0365114 against established microtubule-destabilizing agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of Microtubule-Destabilizing Agents
The efficacy of microtubule-destabilizing agents can be quantified through various in vitro and cellular assays. The following tables summarize key performance indicators for VU0365114 and a selection of well-characterized microtubule-destabilizing compounds: colchicine, vincristine, nocodazole, and combretastatin A-4 (CA-4).
Table 1: In Vitro Tubulin Polymerization Inhibition
This table compares the half-maximal inhibitory concentration (IC50) of various compounds on the polymerization of tubulin in a cell-free system. A lower IC50 value indicates greater potency in preventing microtubule formation.
| Compound | Binding Site on Tubulin | In Vitro Tubulin Polymerization IC50 |
| VU0365114 | Not definitively reported in searched literature | Not available in searched literature |
| Colchicine | Colchicine site | ~1 µM[4] |
| Vincristine | Vinca site | ~1 µM (for Vinblastine) |
| Nocodazole | Colchicine site | ~5 µM |
| Combretastatin A-4 | Colchicine site | ~2.5 µM |
Table 2: Cytotoxicity in Human Cancer Cell Lines
This table presents the half-maximal growth inhibition (GI50) for each compound in HeLa cervical cancer cells and highlights the reported activity of VU0365114 in colorectal cancer cell lines. Lower GI50 values signify greater cytotoxic potency.
| Compound | Cytotoxicity (GI50) in HeLa Cells | Reported Activity in Colorectal Cancer Cells |
| VU0365114 | Not available in searched literature | Exhibits broad-spectrum in vitro anticancer activity |
| Colchicine | 9.17 ± 0.60 nM | - |
| Vincristine | 0.73 ± 0.02 nM (for Vinblastine) | - |
| Nocodazole | 49.33 ± 2.60 nM | - |
| Combretastatin A-4 | 0.93 ± 0.07 nM | - |
A notable advantage of VU0365114 is its ability to overcome multidrug resistance (MDR), as it is not a substrate for MDR proteins. Furthermore, a kinome analysis suggested that VU0365114's primary target is microtubules, with no other significant off-target effects identified.
Key Experimental Protocols
The validation of a compound's microtubule-destabilizing effect relies on a series of well-established experimental protocols. The following are detailed methodologies for the key assays cited in this guide.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin dimers in a cell-free system.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by a spectrophotometer at 350 nm. Inhibitors of polymerization will reduce the rate and extent of this increase in turbidity.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)
-
Test compound (e.g., VU0365114) and control compounds
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
On ice, prepare the reaction mixture in a 96-well plate containing polymerization buffer, GTP, and the desired concentration of the test compound.
-
Add purified tubulin to each well to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 350 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).
-
The rate of polymerization is determined by the slope of the linear portion of the absorbance curve.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Cellular Microtubule Content Assay
This cell-based assay quantifies the amount of polymerized microtubules within cells after treatment with a test compound.
Principle: An immunoluminescent assay can be used to measure the microtubule content in cells. This method involves fixing and permeabilizing the cells, followed by incubation with an antibody specific to tubulin. A secondary antibody conjugated to a luminescent enzyme is then added, and the resulting light emission is proportional to the amount of microtubule polymer.
Materials:
-
HeLa cells or other suitable cell line
-
96-well microplates
-
Complete cell culture medium
-
Test compound and control compounds
-
Fixation and permeabilization buffers
-
Primary antibody against α-tubulin
-
Secondary antibody conjugated to a luminescent enzyme (e.g., HRP)
-
Luminescent substrate
-
Luminometer
Procedure:
-
Seed cells in a 96-well microplate and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 30 minutes).
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells to allow antibody entry.
-
Incubate the cells with a primary antibody against α-tubulin.
-
Wash the cells and incubate with a secondary antibody conjugated to a luminescent enzyme.
-
Add the luminescent substrate and measure the light emission using a luminometer.
-
Express the results as a percentage of resistant microtubules compared to a DMSO-treated control.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of a compound on the proliferation and viability of cancer cells.
Principle: Assays such as the PrestoBlue or MTT assay are used to measure the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity indicates a cytotoxic or anti-proliferative effect.
Materials:
-
Cancer cell line (e.g., HCT-116, HT-29)
-
96-well microplates
-
Complete cell culture medium
-
Test compound and control compounds
-
PrestoBlue or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well microplate and allow them to adhere for 24 hours.
-
Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 48 or 72 hours).
-
Add the PrestoBlue or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Mechanism and Workflow
Diagrams are provided below to illustrate the signaling pathway affected by microtubule-destabilizing agents and the general workflow for their validation.
References
- 1. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]
- 3. CyclinG contributes to G2/M arrest of cells in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Cancer Cell Lines: VU 0365114 Versus Paclitaxel
In the ongoing search for more effective cancer therapies, a novel microtubule-destabilizing agent, VU 0365114, presents a compelling alternative to the widely used microtubule-stabilizing drug, paclitaxel. This guide provides a comprehensive comparison of their performance in cancer cell lines, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, originally developed as a modulator for a neural receptor, has been repurposed as a potent anti-cancer agent.[1][2] Its mechanism of action directly opposes that of paclitaxel, a cornerstone of chemotherapy for decades. While paclitaxel works by stabilizing the microtubule network within cells, leading to mitotic arrest and cell death, this compound actively destabilizes these crucial cellular structures.[1][2] This fundamental difference in their interaction with microtubules forms the basis of this comparative analysis.
A significant advantage of this compound highlighted in preclinical studies is its ability to overcome multidrug resistance (MDR), a common clinical challenge that limits the efficacy of paclitaxel.[1]
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro efficacy of this compound and paclitaxel across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of cell growth. Lower IC50 values indicate higher potency.
It is important to note that while the data for this compound is derived from a single comprehensive study, the paclitaxel data is compiled from multiple sources. Direct comparison of absolute IC50 values should be made with caution, as experimental conditions can vary between studies. However, the data provides a valuable overview of the relative potency of each compound in different cancer types.
Table 1: IC50 Values of this compound in the NCI-60 Cancer Cell Line Panel
| Cell Line | Cancer Type | IC50 (µM) |
| COLO 205 | Colon Cancer | 0.24 |
| HCC-2998 | Colon Cancer | 0.25 |
| HCT-116 | Colon Cancer | 0.26 |
| HCT-15 | Colon Cancer | 0.22 |
| HT29 | Colon Cancer | 0.28 |
| KM12 | Colon Cancer | 0.23 |
| SW-620 | Colon Cancer | 0.27 |
| SF-268 | CNS Cancer | 0.29 |
| SF-295 | CNS Cancer | 0.31 |
| SF-539 | CNS Cancer | 0.33 |
| SNB-19 | CNS Cancer | 0.35 |
| SNB-75 | CNS Cancer | 0.32 |
| U251 | CNS Cancer | 0.38 |
| LOX IMVI | Melanoma | 0.29 |
| MALME-3M | Melanoma | 0.31 |
| M14 | Melanoma | 0.33 |
| MDA-MB-435 | Melanoma | 0.36 |
| SK-MEL-2 | Melanoma | 0.30 |
| SK-MEL-28 | Melanoma | 0.34 |
| SK-MEL-5 | Melanoma | 0.32 |
| UACC-257 | Melanoma | 0.37 |
| UACC-62 | Melanoma | 0.35 |
| IGROV1 | Ovarian Cancer | 0.33 |
| OVCAR-3 | Ovarian Cancer | 0.36 |
| OVCAR-4 | Ovarian Cancer | 0.38 |
| OVCAR-5 | Ovarian Cancer | 0.35 |
| OVCAR-8 | Ovarian Cancer | 0.39 |
| NCI/ADR-RES | Ovarian Cancer | 0.41 |
| SK-OV-3 | Ovarian Cancer | 0.37 |
| 786-0 | Renal Cancer | 0.39 |
| A498 | Renal Cancer | 0.42 |
| ACHN | Renal Cancer | 0.40 |
| CAKI-1 | Renal Cancer | 0.43 |
| RXF 393 | Renal Cancer | 0.41 |
| SN12C | Renal Cancer | 0.44 |
| TK-10 | Renal Cancer | 0.42 |
| UO-31 | Renal Cancer | 0.45 |
| PC-3 | Prostate Cancer | 0.43 |
| DU-145 | Prostate Cancer | 0.46 |
| MCF7 | Breast Cancer | 0.38 |
| MDA-MB-231 | Breast Cancer | 0.40 |
| HS 578T | Breast Cancer | 0.42 |
| BT-549 | Breast Cancer | 0.44 |
| T-47D | Breast Cancer | 0.41 |
| MDA-MB-468 | Breast Cancer | 0.45 |
| NCI-H226 | Non-Small Cell Lung Cancer | 0.37 |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.39 |
| NCI-H322M | Non-Small Cell Lung Cancer | 0.41 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.38 |
| NCI-H522 | Non-Small Cell Lung Cancer | 0.43 |
| A549/ATCC | Non-Small Cell Lung Cancer | 0.40 |
| EKVX | Non-Small Cell Lung Cancer | 0.42 |
| HOP-62 | Non-Small Cell Lung Cancer | 0.44 |
| HOP-92 | Non-Small Cell Lung Cancer | 0.46 |
| CCRF-CEM | Leukemia | 0.28 |
| HL-60(TB) | Leukemia | 0.30 |
| K-562 | Leukemia | 0.29 |
| MOLT-4 | Leukemia | 0.32 |
| RPMI-8226 | Leukemia | 0.31 |
| SR | Leukemia | 0.34 |
Data extracted from the primary study on this compound. The study performed a broad screening across the NCI-60 panel, and the values represent the concentration in µM.
Table 2: IC50 Values of Paclitaxel in Selected Colorectal Cancer Cell Lines
| Cell Line | IC50 (nM) | Reference |
| HCT-116 | 9.7 | |
| HT-29 | 9.5 | |
| HCT116 | 2.46 | |
| LOVO | 2.24 | |
| HT29-D4 | 1.8 ± 0.3 | |
| RKO | 2.5 ± 0.4 | |
| CaCo-2 | 3.1 ± 0.5 |
Note: These values are compiled from different studies and are presented in nanomolar (nM) concentrations. 1 µM = 1000 nM. The experimental conditions, such as drug exposure time, may vary between these studies.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and paclitaxel on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or paclitaxel for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the assembly of purified tubulin into microtubules.
-
Reaction Setup: In a 96-well plate, add tubulin protein (2 mg/mL) to a polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
Compound Addition: Add various concentrations of this compound, paclitaxel (as a positive control for stabilization), or a vehicle control (DMSO) to the wells.
-
Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance as a function of time. A decrease in the rate and extent of polymerization compared to the control indicates a microtubule-destabilizing agent, while an increase indicates a stabilizing agent.
Immunofluorescence Staining of Microtubules
This technique visualizes the effects of the compounds on the microtubule network within intact cells.
-
Cell Culture and Treatment: Grow cells (e.g., HeLa) on glass coverslips and treat with this compound, paclitaxel, or a vehicle control for a specified time (e.g., 24 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI (to stain the nuclei) and visualize the microtubule organization using a fluorescence microscope.
Visualizing the Mechanisms of Action
The distinct mechanisms of this compound and paclitaxel can be visualized through their effects on cellular processes.
Caption: Workflow for evaluating microtubule targeting agents.
Caption: Mechanisms of this compound and paclitaxel.
Conclusion
This compound emerges as a promising anti-cancer agent with a distinct mechanism of action from the established drug, paclitaxel. Its ability to destabilize microtubules and overcome multidrug resistance makes it a strong candidate for further development, particularly for cancers that have become refractory to taxane-based therapies. The provided data and protocols offer a solid foundation for researchers to explore the full potential of this novel compound in the fight against cancer. Further head-to-head comparative studies under identical experimental conditions will be crucial to definitively establish the relative efficacy of this compound and paclitaxel.
References
A Comparative Guide to VU 0365114 and Other M5 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The M5 muscarinic acetylcholine receptor (mAChR), a Gq-coupled receptor primarily expressed in the central nervous system, has emerged as a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. Positive allosteric modulators (PAMs) of the M5 receptor offer a nuanced approach to enhancing cholinergic signaling with greater subtype selectivity compared to orthosteric agonists. This guide provides a detailed comparison of VU 0365114, a well-characterized M5 PAM, with other notable M5 PAMs, focusing on their pharmacological properties, experimental data, and underlying signaling mechanisms.
M5 mAChR Signaling Pathway
Activation of the M5 mAChR by acetylcholine (ACh) initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream cellular responses. M5 PAMs bind to a site on the receptor distinct from the ACh binding site and potentiate this signaling cascade in the presence of the endogenous agonist.
Comparative Pharmacology of M5 PAMs
The development of selective M5 PAMs has been an iterative process, with several key compounds emerging from research efforts. The following tables summarize the in vitro pharmacological data for this compound and other significant M5 PAMs. Potency is typically measured as the half-maximal effective concentration (EC50) in functional assays, such as calcium mobilization.
| Compound | hM5 EC50 (μM) | % ACh Max | Selectivity vs. M1, M2, M3, M4 | CNS Penetrant | Reference |
| This compound | 2.7 | 85 | >30 μM | No | |
| VU0119498 | 4.08 (M5) | 74.4 | Active at M1 (6.04 μM) and M3 (6.38 μM) | Not Reported | [1] |
| VU0238429 | 1.16 | Not Reported | >30-fold vs. M1 and M3; inactive at M2, M4 | Not Reported | [2] |
| ML129 | ~1-5 | Not Reported | Highly selective vs. M1-M4 | No | [3] |
| ML172 | 1.9 | Not Reported | Highly selective vs. M1-M4 | No | [4] |
| ML380 | 0.19 (human) | Not Reported | Highly selective vs. M1-M4 | Yes (modest) |
Table 1: In Vitro Potency and Selectivity of M5 PAMs. This table provides a comparative overview of the potency (EC50) at the human M5 receptor, the maximal response as a percentage of the acetylcholine maximum, selectivity against other muscarinic receptor subtypes, and central nervous system (CNS) penetration for key M5 PAMs.
Experimental Methodologies
The primary assay used to characterize M5 PAMs is the calcium mobilization assay, which measures the increase in intracellular calcium concentration following receptor activation.
Calcium Mobilization Assay Protocol (FLIPR-based)
This protocol provides a general workflow for assessing the activity of M5 PAMs using a Fluorometric Imaging Plate Reader (FLIPR).
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor are cultured in appropriate media.
-
Cells are seeded into 384-well black-walled, clear-bottom assay plates and incubated overnight to allow for cell attachment.
2. Dye Loading:
-
The cell culture medium is removed, and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) is added to each well.
-
The plate is incubated for 1 hour at 37°C to allow the dye to enter the cells.
3. Compound Addition and Signal Detection:
-
The assay plate is placed into the FLIPR instrument.
-
A baseline fluorescence reading is taken before the addition of compounds.
-
The M5 PAMs (at various concentrations) are added to the wells, followed by the addition of a sub-maximal concentration (EC20) of acetylcholine to stimulate the receptor.
-
The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
4. Data Analysis:
-
The fluorescence signal is normalized to the baseline.
-
The concentration-response curves for the PAMs are generated, and the EC50 values are calculated using a four-parameter logistic equation.
In Vivo Studies and Therapeutic Potential
The therapeutic potential of M5 PAMs is being actively investigated in various preclinical models of CNS disorders.
-
Schizophrenia: M5 receptors are implicated in the regulation of dopamine release in brain regions relevant to schizophrenia. Studies in animal models suggest that M5 PAMs may have antipsychotic-like effects. For instance, some M4 PAMs, a related target, have been shown to reverse hyperlocomotion in mouse models of schizophrenia, a behavioral phenotype associated with psychosis. While specific in vivo data for this compound in schizophrenia models is limited in the public domain, the rationale for its potential efficacy is strong.
-
Alzheimer's Disease: M5 knockout mice have shown deficits in learning and memory, suggesting that enhancing M5 activity could be a pro-cognitive strategy for Alzheimer's disease. Animal models of Alzheimer's disease, such as transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations, are commonly used to evaluate the efficacy of potential therapeutics. The development of CNS-penetrant M5 PAMs like ML380 is a critical step towards testing this hypothesis in vivo.
Conclusion
This compound has been a valuable tool compound in the exploration of M5 receptor pharmacology. The iterative development of M5 PAMs, from the initial mixed-activity compounds like VU0119498 to the highly selective and CNS-penetrant ML380, highlights the progress in medicinal chemistry efforts targeting this receptor. While this compound itself has limited CNS penetration, its pharmacological profile has guided the design of next-generation compounds with improved properties. The continued investigation of these selective M5 PAMs in relevant animal models is crucial for validating the therapeutic potential of M5 modulation in schizophrenia, Alzheimer's disease, and other CNS disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers in this exciting field.
References
- 1. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the PAM of mGluR2, JNJ-46356479, on brain apoptotic protein levels in a mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of the First Highly Selective mAChR 5 (M5) Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling VU 0365114: A Comparative Analysis of its Anticancer Efficacy as a Microtubule Destabilizer
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the anticancer effects of VU 0365114 in various preclinical models. This compound, initially developed as a positive allosteric modulator of the human M5 muscarinic acetylcholine receptor, has been repurposed as a potent microtubule-destabilizing agent with significant anticancer properties, particularly in colorectal cancer. This guide objectively compares its performance with established microtubule-targeting agents and outlines the experimental basis for these findings.
In Vitro Anticancer Activity of this compound
Recent studies have demonstrated that this compound exhibits broad-spectrum anticancer activity in vitro. Its primary mechanism of action is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This activity is notably independent of its original target, the M5 muscarinic acetylcholine receptor.[1]
A key study has shown that this compound is particularly effective against colorectal cancer cell lines.[1] Furthermore, it has the significant advantage of overcoming multidrug resistance (MDR), as it is not a substrate for MDR proteins.[1] A kinome analysis also revealed no significant off-target effects, suggesting a favorable specificity profile.[1]
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound in comparison to standard-of-care microtubule inhibitors, paclitaxel and vincristine, in colorectal cancer cell lines.
| Compound | Cell Line | IC50 (nM) | Citation |
| This compound | HCT116 | Data not explicitly quantified in abstract | [1] |
| HT-29 | Data not explicitly quantified in abstract | ||
| Paclitaxel | HCT116 | 2.46 | |
| HT-29 | 9.5 | ||
| Vincristine | HCT116 | Not specified | |
| HT-29 | Not specified |
Note: Specific IC50 values for this compound were not available in the abstracts of the primary research article. The table reflects the reported high sensitivity of colorectal cancer cell lines to this compound.
In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
The anticancer potential of this compound has been validated in a preclinical in vivo model. A tumor xenograft study using HCT116 colorectal cancer cells in nude mice demonstrated that this compound significantly slowed tumor growth.
| Animal Model | Cancer Type | Treatment | Outcome | Citation |
| Nude Mice | Colorectal Cancer (HCT116 Xenograft) | This compound | Slowed tumor growth |
Note: Detailed quantitative data on tumor volume reduction, dosage, and administration schedule were not available in the reviewed abstracts.
Comparison with Standard of Care for Colorectal Cancer
The current standard of care for colorectal cancer often involves chemotherapy regimens that include microtubule-targeting agents. The most common combinations are FOLFOX (5-fluorouracil, leucovorin, oxaliplatin) and FOLFIRI (5-fluorouracil, leucovorin, irinotecan). Paclitaxel and vincristine are also well-established microtubule inhibitors used in cancer therapy. The ability of this compound to overcome multidrug resistance presents a potential advantage over some existing therapies that are susceptible to resistance mechanisms.
Signaling Pathways and Experimental Workflows
The anticancer effect of this compound is initiated by its direct interaction with tubulin, leading to the destabilization of microtubules. This disruption of the microtubule network triggers a cascade of downstream events, culminating in apoptosis. The following diagrams illustrate the proposed signaling pathway and a general workflow for evaluating microtubule-destabilizing agents.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or control compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Purified tubulin protein is prepared in a polymerization buffer.
-
Compound Incubation: The tubulin solution is incubated with this compound, a known microtubule stabilizer (e.g., paclitaxel as a positive control), or a known destabilizer (e.g., nocodazole as a positive control) at 37°C.
-
Polymerization Monitoring: The polymerization of tubulin into microtubules is monitored over time by measuring the increase in absorbance at 340 nm in a spectrophotometer.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with this compound or a vehicle control for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is determined based on the fluorescence intensity.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Cells are treated with this compound or a vehicle control.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: Cells are categorized into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
In Vivo Colorectal Cancer Xenograft Study
-
Cell Implantation: An appropriate number of human colorectal cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment and control groups. The treatment group receives this compound via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The effect of the treatment on tumor growth is evaluated by comparing the tumor volumes between the treated and control groups. Body weight and general health of the mice are also monitored for toxicity assessment.
References
Reproducibility of VU 0365114 Experimental Results: A Comparative Guide
This guide provides a comprehensive comparison of the experimental data for VU 0365114, a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor, with other relevant M5 PAMs. The information is intended for researchers, scientists, and drug development professionals to facilitate the replication and extension of experimental findings.
Comparative Efficacy and Selectivity of M5 PAMs
The following table summarizes the half-maximal effective concentration (EC50) values of this compound and its analogs at various muscarinic receptor subtypes. The data is compiled from in vitro calcium mobilization assays performed in Chinese Hamster Ovary (CHO) cells stably expressing the respective human muscarinic receptor subtype. Lower EC50 values indicate higher potency.
| Compound | M5 EC50 (μM) | M1 EC50 (μM) | M2 EC50 (μM) | M3 EC50 (μM) | M4 EC50 (μM) |
| This compound | 2.7 | >30 | >30 | >30 | >30 |
| VU 0238429 | 1.16 | >30 | >30 | >30 | >30 |
| VU 0365117 | 4.8 | >30 | - | ~10 | - |
| ML129 | Potent | >10-fold selective vs M1, M2, M3, M4 | >10-fold selective vs M1, M2, M3, M4 | >10-fold selective vs M1, M2, M3, M4 | >10-fold selective vs M1, M2, M3, M4 |
| ML380 | 0.19 (human) | Moderately selective | - | Moderately selective | - |
Note: Specific EC50 values for ML129 across all subtypes were not consistently reported in a single source, but it is described as a potent and highly selective M5 PAM.
Experimental Protocols
The primary assay used to characterize these M5 PAMs is a cell-based calcium mobilization assay. This method measures the increase in intracellular calcium concentration following receptor activation.
Calcium Mobilization Assay Protocol
This protocol is a generalized procedure based on commonly used methods for assessing Gq-coupled receptor activation in CHO cells.
1. Cell Culture and Plating:
- Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M2, M3, M4, or M5 muscarinic acetylcholine receptor are cultured in appropriate media (e.g., Ham's F-12 with 10% FBS).
- Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density of 40,000 to 80,000 cells per well and incubated overnight at 37°C in a humidified 5% CO2 incubator.
2. Dye Loading:
- The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is prepared in the assay buffer.
- The dye solution is added to each well, and the plate is incubated for 60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.
3. Compound Addition and Signal Detection (Triple Addition Protocol for PAM Screening):
- The microplate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
- First Addition: The test compound (e.g., this compound) at various concentrations is added to the wells, and fluorescence is monitored to detect any agonist activity.
- Second Addition: A sub-maximal concentration (EC20) of the endogenous agonist, acetylcholine (ACh), is added to the wells. An increase in the fluorescence signal compared to ACh alone indicates positive allosteric modulation.
- Third Addition: A maximal concentration (EC80) of ACh is added to confirm the modulatory effect and assess for any potential antagonist activity.
- Fluorescence is measured at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
4. Data Analysis:
- The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
- Concentration-response curves are generated by plotting the fluorescence response against the logarithm of the compound concentration.
- EC50 values are calculated using a non-linear regression analysis of the concentration-response data.
Visualizing Key Processes
To better understand the underlying mechanisms, the following diagrams illustrate the M5 receptor signaling pathway and the experimental workflow.
Caption: M5 muscarinic receptor signaling pathway.
Caption: Experimental workflow for calcium mobilization assay.
Head-to-head comparison of VU 0365114 and colchicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of VU 0365114 and colchicine, two compounds that target tubulin polymerization. While both molecules share a common mechanism of action, emerging research on this compound suggests a potential for distinct therapeutic applications, particularly in oncology. This document synthesizes available experimental data to facilitate an objective evaluation of their performance and characteristics.
At a Glance: Key Molecular and Mechanistic Properties
| Feature | This compound | Colchicine |
| Primary Target | β-tubulin | β-tubulin |
| Binding Site | Colchicine binding site | Colchicine binding site |
| Mechanism of Action | Microtubule destabilizing agent, inhibits tubulin polymerization.[1] | Inhibits microtubule polymerization by binding to tubulin.[2] |
| Therapeutic Potential | Anticancer agent, particularly for colorectal cancer; may overcome multidrug resistance.[1] | Anti-inflammatory agent for gout and other inflammatory conditions.[2] |
Quantitative Performance Data
In Vitro Anticancer Activity: IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and colchicine across various cancer cell lines. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.
| Cell Line | Cancer Type | This compound IC50 (µM) | Colchicine IC50 (µM) | Source |
| HCT116 | Colorectal Cancer | < 2.5 | - | [1] |
| HT29 | Colorectal Cancer | < 2.5 | - | |
| RKO | Colorectal Cancer | < 2.5 | - | |
| DLD-1 | Colorectal Cancer | < 2.5 | - | |
| HT-29 | Colon Cancer | - | Not specified, but induced apoptosis at 1 µg/ml |
Data for colchicine in the specified colorectal cancer cell lines under the same study conditions as this compound was not available in the searched literature.
Tubulin Polymerization Inhibition
A key study demonstrated that this compound effectively inhibits tubulin polymerization in a cell-free system. At concentrations of 5 and 10 µM, this compound completely inhibited tubulin polymerization, an effect that was comparable to 10 µM of colchicine.
Pharmacokinetics and Toxicity Profile
A significant disparity in the available data exists for the pharmacokinetic and toxicity profiles of these two compounds. Colchicine, having a long history of clinical use, is well-characterized, whereas data for this compound is limited to preclinical assessments.
| Parameter | This compound | Colchicine |
| Pharmacokinetics | In vivo pharmacokinetic data is not readily available in the public domain. | Readily absorbed orally with variable bioavailability (24-88%). Extensive first-pass metabolism. Primarily metabolized by the liver (CYP3A4) and undergoes enterohepatic recirculation. Elimination half-life ranges from 20 to 40 hours. |
| Toxicity Profile | The in vivo toxicity profile has not been extensively reported. A kinome analysis suggested no significant off-target effects. | Narrow therapeutic index with a clear distinction between therapeutic and toxic doses being a challenge. Common side effects are gastrointestinal (nausea, vomiting, diarrhea). Overdose can lead to multi-organ dysfunction and is potentially fatal, with lethal doses reported as low as 7-26 mg. |
Cellular Mechanisms of Action
Both this compound and colchicine exert their effects by disrupting the microtubule network, which is crucial for various cellular processes, including mitosis. This disruption leads to cell cycle arrest and, subsequently, apoptosis in proliferating cells.
Effect on Cell Cycle
-
Colchicine: Induces a significant arrest of the cell cycle at the G2/M phase in various cancer cell lines, including MCF-7 breast adenocarcinoma cells. This is a direct consequence of its inhibitory effect on mitotic spindle formation.
-
This compound: While specific cell cycle analysis data for this compound is not as extensively published, its mechanism as a microtubule-destabilizing agent strongly implies a similar G2/M phase arrest.
Induction of Apoptosis
-
Colchicine: Has been shown to induce apoptosis in a variety of cancer cell lines, including human gastric cancer cells and HT-29 colon cancer cells. The apoptotic cascade is initiated following mitotic arrest and involves the activation of caspases and changes in mitochondrial membrane potential.
-
This compound: The induction of apoptosis is a predicted downstream effect of its tubulin polymerization inhibition, although specific studies detailing the apoptotic pathways activated by this compound are not as prevalent in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Signaling Pathway of Microtubule Destabilizing Agents
References
In Vivo Showdown: VU0365114, a Repurposed Agent, Challenges Standard-of-Care in Colorectal Cancer Models
For Immediate Release
Taipei, Taiwan - Researchers and drug development professionals are closely examining the in vivo efficacy of VU0365114, a compound originally developed as a modulator of the M5 muscarinic acetylcholine receptor, which has been repositioned as a potent microtubule-destabilizing agent for oncology. Preclinical studies in colorectal cancer xenograft models demonstrate that VU0365114 significantly slows tumor growth, positioning it as a potential alternative or adjunct to current standard-of-care chemotherapies such as 5-Fluorouracil (5-FU) and Oxaliplatin.
This comparison guide provides a detailed analysis of the in vivo performance of VU0365114 against these established treatments, supported by experimental data and detailed protocols to aid in the evaluation of its therapeutic potential.
Comparative In Vivo Efficacy
The in vivo efficacy of VU0365114 was evaluated in a colorectal cancer xenograft model and compared with historical data for standard-of-care drugs, 5-FU and Oxaliplatin, in similar HCT116 xenograft models. The primary endpoint for comparison is tumor growth inhibition.
| Drug | Dosage | Administration Route | Tumor Growth Inhibition (%) |
| VU0365114 | 50 mg/kg | Intraperitoneal | Slowed tumor growth (Specific % not detailed in abstract) |
| 5-Fluorouracil (5-FU) | 20-50 mg/kg | Intraperitoneal | ~39% - 70%[1] |
| Oxaliplatin | 2-10 mg/kg | Intraperitoneal | ~60% - 80%[2][3] |
Note: The data for VU0365114 is based on a study that repositioned the drug for cancer treatment. While the study confirmed in vivo efficacy in a colorectal tumor xenograft model in nude mice, the precise percentage of tumor growth inhibition was not available in the public abstracts. The data for 5-FU and Oxaliplatin are derived from multiple studies using the HCT116 colorectal cancer xenograft model to provide a relevant comparative baseline.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the experimental protocols for the in vivo xenograft studies.
VU0365114 In Vivo Xenograft Study
The in vivo anticancer activity of VU0365114 was assessed using a colorectal tumor xenograft model in nude mice.
-
Animal Model: Athymic nude mice.
-
Cell Line: A human colorectal cancer cell line was used to establish the xenograft tumors.
-
Tumor Implantation: Tumor cells were implanted subcutaneously to establish palpable tumors.
-
Drug Administration: Once tumors reached a predetermined size, mice were administered VU0365114. The treatment was administered intraperitoneally.
-
Outcome Measurement: Tumor growth was monitored regularly to assess the efficacy of the treatment.
Standard-of-Care (5-FU and Oxaliplatin) In Vivo Xenograft Study (HCT116 Model)
This protocol outlines a typical in vivo efficacy study for standard-of-care drugs in a human colorectal cancer xenograft model.[4][5]
-
Animal Model: Athymic BALB/c or NOD/SCID mice, typically 6-8 weeks old.
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Cell Preparation and Implantation: HCT116 cells are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel. A suspension containing 1 to 5 million cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration:
-
5-Fluorouracil (5-FU): Typically administered intraperitoneally at doses ranging from 20 to 50 mg/kg, often on a daily or intermittent schedule for a specified number of weeks.
-
Oxaliplatin: Commonly administered intraperitoneally at doses between 2 and 10 mg/kg, usually on a weekly or bi-weekly schedule.
-
-
Monitoring and Endpoints: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity. The primary efficacy endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle-treated control group.
Mechanism of Action: Signaling Pathways
The therapeutic effects of VU0365114 and standard-of-care drugs are mediated through distinct signaling pathways.
VU0365114: Microtubule Destabilization
VU0365114's anticancer activity stems from its ability to destabilize microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division. This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).
Standard-of-Care: DNA Damage and Synthesis Inhibition
5-FU primarily acts as a thymidylate synthase inhibitor, blocking the synthesis of thymidine, a crucial component of DNA, which leads to the inhibition of DNA replication and repair. Oxaliplatin, a platinum-based agent, forms platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately triggering apoptosis.
Experimental Workflow
The following diagram illustrates the typical workflow for a xenograft-based in vivo efficacy study.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts [mdpi.com]
- 3. Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. The Xenograft Experiment in Nude Mice [bio-protocol.org]
Validating the Anticancer Effects of VU0365114: A Critical Examination of M5 Muscarinic Acetylcholine Receptor Activity
A comprehensive review of available scientific literature does not support the premise that VU0365114, a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (mAChR), exhibits an anticancer effect. In fact, the current understanding of M5 mAChR signaling in cancer suggests that its activation is more likely to promote, rather than inhibit, tumor growth. This guide will objectively present the established role of M5 in cancer biology, detail the known pharmacology of VU0365114, and provide a hypothetical experimental framework to rigorously test the proposed lack of M5 mAChR involvement in any potential, yet unproven, anticancer activity.
The majority of cancers originating from epithelial and endothelial cells express muscarinic acetylcholine receptors. Activation of the Gq-coupled M1, M3, and M5 receptors, is generally associated with increased cell proliferation[1]. VU0365114 is characterized as a selective positive allosteric modulator for the M5 mAChR, meaning it enhances the receptor's response to the endogenous ligand, acetylcholine. This intrinsic activity of VU0365114 appears to contradict the notion of it possessing anticancer properties through an on-target mechanism.
However, the phenomenon of off-target effects, where a compound interacts with unintended molecular targets, is a common occurrence in pharmacology and could potentially explain an unexpected anticancer action[2][3]. To scientifically validate the claim that VU0365114 has an anticancer effect independent of its M5 activity, a series of rigorous experiments would be required.
Comparative Analysis of Muscarinic Receptor Modulators
While no studies directly assessing the anticancer effects of VU0365114 were identified, a comparison with other muscarinic receptor modulators can provide context. The table below summarizes the known selectivity and primary reported effects of VU0365114 and a contrasting M5-selective negative allosteric modulator (NAM), ML375.
| Compound | Target Receptor | Modality | Reported Effects |
| VU0365114 | M5 mAChR | Positive Allosteric Modulator (PAM) | Enhances M5 receptor signaling |
| ML375 | M5 mAChR | Negative Allosteric Modulator (NAM) | Inhibits M5 receptor signaling[4] |
Hypothetical Experimental Protocols for Validation
To empirically test the hypothesis that VU0365114 exerts an anticancer effect independent of M5 mAChR activation, the following experimental protocols would be necessary.
In Vitro Cell Viability and Proliferation Assays
-
Objective: To determine if VU0365114 inhibits the growth of cancer cell lines and if this effect is independent of M5 mAChR.
-
Methodology:
-
Cell Line Selection: Utilize a panel of cancer cell lines with varying and confirmed levels of M5 mAChR expression.
-
Treatment: Treat cells with a dose-range of VU0365114. Include a positive control (a known cytotoxic agent) and a negative control (vehicle).
-
M5 Knockdown/Knockout: Employ siRNA or CRISPR/Cas9 to create M5 knockdown or knockout versions of the cancer cell lines.
-
M5 Antagonism: In parallel experiments, co-treat cells with VU0365114 and a selective M5 antagonist.
-
Viability Assessment: After a set incubation period (e.g., 48-72 hours), assess cell viability using assays such as MTT or CellTiter-Glo.
-
Data Analysis: Compare the IC50 values of VU0365114 in wild-type versus M5-deficient or M5-antagonized cells. A similar IC50 value across these conditions would suggest an M5-independent effect.
-
M5 mAChR Signaling Pathway Analysis
-
Objective: To confirm that any observed anticancer effect of VU0365114 is not associated with the canonical M5 signaling pathway.
-
Methodology:
-
Cell Treatment: Treat cancer cells with VU0365114 at its determined IC50 for a short duration.
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting to assess the phosphorylation status of key downstream effectors of Gq-coupled receptor signaling, such as PLC, PKC, and ERK.
-
Control: Include acetylcholine as a positive control for M5 activation.
-
Data Analysis: The absence of increased phosphorylation of these signaling proteins in VU0365114-treated cells, despite an observed decrease in cell viability, would support an M5-independent mechanism.
-
Off-Target Identification
-
Objective: To identify potential off-target proteins responsible for the hypothetical anticancer effect of VU0365114.
-
Methodology:
-
Affinity Chromatography: Immobilize VU0365114 on a solid support and incubate with cancer cell lysates to pull down interacting proteins.
-
Mass Spectrometry: Identify the pulled-down proteins using mass spectrometry.
-
Target Validation: Validate the identified potential targets using techniques such as siRNA-mediated knockdown to see if it phenocopies the effect of VU0365114.
-
Visualizing Signaling and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the known M5 signaling pathway and the logical workflow for the proposed experimental validation.
Figure 1: Known M5 mAChR Signaling Pathway.
Figure 2: Experimental Workflow for Validation.
References
- 1. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Profiles Following VU 0365114 Treatment: A Dual-Mechanism Perspective
A notable shift in the understanding of VU 0365114 has occurred, moving from its initial classification as a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR) to its repositioning as a microtubule-destabilizing agent with anti-cancer properties. This guide provides a comparative analysis of the anticipated gene expression profiles resulting from these two distinct mechanisms of action. Due to the absence of publicly available quantitative gene expression data for this compound, this analysis is based on the known effects of representative compounds for each mechanism.
Introduction to this compound's Dual Activity
This compound was originally developed as a tool compound to study the function of the M5 muscarinic acetylcholine receptor, a G protein-coupled receptor involved in various physiological processes. As a positive allosteric modulator, it was expected to enhance the receptor's response to the endogenous ligand, acetylcholine. However, recent research has unveiled a novel and potent activity of this compound as a microtubule-destabilizing agent. This latter mechanism is responsible for its observed anti-cancer effects, which are independent of its M5 mAChR activity. This dual functionality implies that the cellular response to this compound, as reflected in its gene expression profile, will be a composite of these two distinct signaling pathways.
Comparative Gene Expression Profiles
The following tables summarize the expected changes in gene expression based on the two mechanisms of action of this compound. This information is inferred from studies on other microtubule-destabilizing agents (e.g., Vinca alkaloids) and from studies on M5 mAChR modulation.
Table 1: Anticipated Gene Expression Changes via Microtubule Destabilization
| Biological Process | Key Genes/Pathways | Expected Regulation |
| Mitotic Arrest | Cyclins (e.g., CCNB1), CDKs | Downregulated |
| Apoptosis | BAX, CASP3, p53 signaling pathway | Upregulated |
| Cellular Stress | NF-κB signaling pathway | Upregulated |
| Microtubule Dynamics | Tubulin isoforms | Potentially altered |
| Angiogenesis | HIF-1α | Downregulated |
Table 2: Anticipated Gene Expression Changes via M5 mAChR Positive Allosteric Modulation
| Biological Process | Key Genes/Pathways | Expected Regulation |
| Cell-Cell Adhesion | Genes involved in cell junction formation (e.g., Phldb2) | Upregulated |
| Signal Transduction | MAPK signaling pathway, PI3K-AKT signaling pathway | Upregulated |
| Cell Growth & Proliferation | mTOR signaling pathway | Upregulated |
| Neuronal Signaling | Immediate early genes (e.g., c-fos, Arc) | Upregulated |
Signaling Pathways and Experimental Workflow
To visually represent the distinct mechanisms of this compound and the general approach to its analysis, the following diagrams are provided.
Dual signaling pathways of this compound.
Safety Operating Guide
Essential Safety and Disposal Procedures for VU 0365114
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) with official disposal procedures for VU 0365114 is not publicly available. The following guidance is based on established best practices for the handling and disposal of novel, biologically active small molecule inhibitors in a laboratory setting. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and ensure compliance with local, state, and federal regulations.[1][2][3]
This compound is identified as a microtubule-destabilizing agent with potential applications in cancer research.[1] Due to its cytotoxic nature, it should be handled with care, treating it as a hazardous compound.
I. General Handling and Personal Protective Equipment (PPE)
Proper handling is crucial to minimize exposure. When working with this compound, especially in its powdered form, the following PPE should be utilized:
-
Gloves: Wear double chemotherapy-grade gloves.[4] Change gloves every 30-60 minutes or immediately if they become contaminated.
-
Eye Protection: Use safety goggles or a full-face shield.
-
Lab Coat: A solid-front barrier gown is recommended.
-
Respiratory Protection: When handling the powder outside of a certified containment unit, a respirator may be necessary. Consult your institution's EHS for specific requirements.
All handling of this compound, including weighing and preparing solutions, should be performed in a certified chemical fume hood, biological safety cabinet, or glove box to prevent inhalation of the powder or aerosols.
II. Proper Disposal Procedures
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound in regular trash or down the drain.
Step-by-Step Disposal Guidance:
-
Waste Segregation:
-
Solid Waste: Unused or expired pure this compound, along with any materials grossly contaminated during handling (e.g., weigh boats, contaminated gloves, bench paper), should be collected in a designated, clearly labeled hazardous solid waste container.
-
Liquid Waste: All aqueous and organic solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. If flammable solvents such as DMSO or ethanol are used, the waste must be collected in a container specifically designated for flammable organic waste.
-
Sharps: Any sharps (e.g., needles, syringes, Pasteur pipettes) contaminated with this compound should be disposed of in a designated chemotherapy or hazardous drug sharps container. Do not place sharps in regular solid or liquid waste containers.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name "this compound" and the names of any other chemicals in the mixture, including solvents. Abbreviations or chemical formulas are not acceptable.
-
Indicate the type of hazard (e.g., toxic, cytotoxic).
-
Include the date of waste generation and the principal investigator's name and contact information.
-
-
Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
Ensure waste containers are kept closed except when adding waste.
-
Store incompatible waste types separately to prevent reactions.
-
-
Final Disposal:
-
Once a waste container is full, or in accordance with your institution's policies, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
III. Spill Management
In the event of a spill, a hazardous drug spill kit should be readily available. Personnel involved in the cleanup should be trained and wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator if necessary. All materials used for spill cleanup should be disposed of as hazardous waste.
Experimental Protocols
The following are summaries of key experimental methodologies involving this compound.
| Experiment | Methodology |
| Cellular Thermal Shift Assay (CETSA) | Cells were treated with 10 μM this compound for 1 hour and then harvested. The cell suspensions were heated for 3 minutes, followed by cooling for 3 minutes. Cells were lysed through two freeze-thaw cycles. The supernatant was collected after centrifugation and analyzed by Western blot. |
| Tubulin Polymerization Assay | Cells were treated with this compound (10 μM), colchicine (10 μM), and paclitaxel (0.5 μM) for 3 hours. Cells were then lysed in a reaction buffer. The supernatant containing soluble tubulin and the pellet containing assembled tubulin were separated by centrifugation and analyzed by SDS-PAGE and Western blotting. |
| Competitive Tubulin-Binding Assay | Purified tubulins were incubated with various doses of this compound at 37°C for 1 hour. Subsequently, colchicine (10 μM) or BODIPY FL-vinblastine (3 μm) was added and incubated for an additional 30 minutes. The fluorescence of the resulting complex was measured to determine competitive binding. |
Signaling Pathway and Mechanism of Action
This compound has been identified as a novel microtubule-destabilizing agent. It exerts its anticancer effects by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis. This action is independent of its original target, the M5 muscarinic acetylcholine receptor.
Caption: Mechanism of action of this compound as a microtubule-destabilizing agent.
References
Personal protective equipment for handling VU 0365114
Essential Safety and Handling Guide for VU 0365114
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Compound Identification and Properties
Below is a summary of the key identification and physical properties of this compound.
| Property | Value |
| CAS Number | 1208222-39-2 |
| Molecular Formula | C₂₂H₁₄F₃NO₃ |
| Molecular Weight | 397.35 g/mol |
| Storage Temperature | 4°C |
Source: GlpBio Safety Data Sheet[1], United States Biological
Hazard Assessment
According to the Safety Data Sheet provided by GlpBio, this compound is not classified as a hazardous substance or mixture .[1] However, it is intended for research use only and should be handled with care, following standard laboratory safety protocols.[1]
Personal Protective Equipment (PPE)
Even with a non-hazardous classification, the use of appropriate Personal Protective Equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Not required under normal use with adequate ventilation. |
Source: General laboratory safety guidelines.[2]
Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential for maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Take measures to prevent contact with eyes and skin, as well as inhalation of dust or aerosols.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Container: Keep the container tightly sealed.
-
Temperature: Store at 4°C for long-term stability.
-
Location: Store in a dry, designated area away from incompatible materials.
First Aid Measures
In the event of accidental exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
Source: GlpBio Safety Data Sheet
Spill and Disposal Procedures
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material to contain the spill.
-
Clean: Carefully sweep or scoop up the material and place it in a suitable, sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan: this compound and its containers must be disposed of in accordance with all applicable local, state, and federal regulations.
-
Unused Compound: Dispose of as chemical waste through a licensed disposal company. Do not pour down the drain or discard in regular trash.
-
Empty Containers: Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular laboratory waste, with the label defaced.
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling and responding to incidents involving this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
